Product packaging for 5-Bromo-2,3-diphenyl-1H-indole(Cat. No.:CAS No. 1259224-11-7)

5-Bromo-2,3-diphenyl-1H-indole

Cat. No.: B596417
CAS No.: 1259224-11-7
M. Wt: 348.243
InChI Key: LALQILLMTIDLFI-UHFFFAOYSA-N
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Description

5-Bromo-2,3-diphenyl-1H-indole is a specialized chemical scaffold designed for advanced research and development in medicinal chemistry. The indole core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This particular derivative is functionally engineered for structural diversification; the bromine substituent at the 5-position serves as a key handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) . Indole-based compounds are extensively investigated for their multifaceted therapeutic potential. Research indicates significant interest in indole derivatives as inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents that can disrupt cell division in proliferating cancer cells . Furthermore, the indole scaffold is a common feature in compounds with demonstrated antimicrobial, anti-inflammatory, and neurological activities . The 2,3-diphenyl substitution pattern on the indole ring provides a conformation that can enhance binding affinity to specific biological targets, making this compound a valuable precursor for constructing novel hybrid molecules, such as indole-imidazole conjugates, which are emerging as promising scaffolds for creating multifunctional therapeutic agents . This reagent is intended solely for use in laboratory research to support the development of new drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14BrN B596417 5-Bromo-2,3-diphenyl-1H-indole CAS No. 1259224-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-diphenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALQILLMTIDLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733872
Record name 5-Bromo-2,3-diphenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259224-11-7
Record name 5-Bromo-2,3-diphenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 5-Bromo-2,3-diphenyl-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2,3-diphenyl-1H-indole, a synthetic heterocyclic compound with potential applications in medicinal chemistry and drug development. The indole scaffold is a well-established privileged structure in pharmacology, and the introduction of phenyl and bromo substituents offers avenues for further functionalization and modulation of biological activity. This document details the expected spectroscopic properties based on data from analogous compounds, outlines detailed experimental protocols for acquiring such data, and presents visual workflows and conceptual signaling pathways relevant to this class of molecules.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₂₀H₁₄BrN Molecular Weight: 348.24 g/mol CAS Number: 1259224-11-7

The structure consists of a central indole ring system with a bromine atom at the C-5 position and phenyl groups at the C-2 and C-3 positions.

Spectroscopic Data

While explicit experimental data for this compound is not widely available in the public domain, the following tables summarize the predicted spectroscopic characteristics based on the analysis of structurally related compounds, including 2,3-diphenyl-1H-indole, 5-haloindoles, and other substituted indole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.2 - 8.5br sN-H
~7.8 - 7.9dH-4
~7.2 - 7.6mPhenyl H, H-6
~7.1 - 7.2dH-7

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~136C-7a
~135C-ipso (Phenyl)
~131C-3a
~128 - 130Phenyl C
~125C-2
~124C-6
~121C-4
~115C-5
~112C-7
~110C-3

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
347/349[M]⁺˙ (Molecular ion peak, bromine isotope pattern)
268[M - Br]⁺
191[M - Br - C₆H₅]⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching
~3100 - 3000Aromatic C-H stretching
~1600, 1490, 1450Aromatic C=C stretching
~1070C-N stretching
~750, 700C-H out-of-plane bending (phenyl)
~600C-Br stretching

Sample State: Solid (KBr pellet or ATR)

Table 5: Predicted UV-Vis Spectroscopic Data

λmax (nm)Electronic Transition
~280 - 320π → π*

Solvent: Ethanol or Methanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound.

    • For ¹³C NMR, accurately weigh 20-50 mg of the compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrument Parameters (Electron Ionization - EI):

    • Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., as part of a GC-MS system).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Inlet System: Direct insertion probe or gas chromatograph.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The instrument will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio.

    • A mass spectrum is generated, plotting ion abundance versus m/z.

Objective: To investigate the electronic transitions within the conjugated π-system.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-800 nm.

    • Cuvette: 1 cm path length quartz cuvette.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Fill a cuvette with the sample solution and record the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The general workflow for the complete spectroscopic characterization of this compound is depicted below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolve in CDCl₃ FT-IR FT-IR Sample->FT-IR Prepare KBr pellet MS MS Sample->MS Dissolve in volatile solvent UV-Vis UV-Vis Sample->UV-Vis Dissolve in UV-transparent solvent Structure Structure NMR->Structure ¹H & ¹³C Spectra FT-IR->Structure IR Spectrum MS->Structure Mass Spectrum UV-Vis->Structure UV-Vis Spectrum

General workflow for spectroscopic characterization.

2-Phenylindole and related derivatives have been investigated for their potential as anti-inflammatory and anti-cancer agents. One of the key signaling pathways implicated in these effects is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival. The following diagram illustrates a conceptual model where a 2,3-diphenylindole derivative could inhibit this pathway.

signaling_pathway Conceptual NF-κB Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Inhibitor This compound Inhibitor->IKK_Complex Potential Inhibition

Conceptual model of NF-κB pathway inhibition.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. The provided data, protocols, and visualizations are intended to aid researchers in the structural elucidation and further investigation of this and related compounds in the pursuit of novel therapeutic agents.

In-Depth Technical Guide: ¹H and ¹³C NMR Data for 5-Bromo-2,3-diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2,3-diphenyl-1H-indole. This compound is a valuable scaffold in medicinal chemistry, with the bromine atom at the 5-position serving as a crucial handle for synthetic diversification through cross-coupling reactions.[1] Understanding its spectral characteristics is fundamental for structural verification, purity assessment, and as a reference for the synthesis of its derivatives.

Spectroscopic Data

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the N-H proton of the indole ring, as well as the aromatic protons on the indole core and the two phenyl substituents.[1] The electron-withdrawing nature of the bromine atom at the C-5 position is anticipated to deshield the adjacent protons, H-4 and H-6, causing them to appear at a lower field compared to the unsubstituted 2,3-diphenyl-1H-indole.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity
N-H~8.3 (broad)Singlet (br s)
H-4~7.7Doublet (d)
H-6~7.3Doublet of Doublets (dd)
H-7~7.2Doublet (d)
Phenyl Protons7.0 - 7.6Multiplet (m)

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum for this compound will display signals for all 20 carbon atoms. The chemical shifts are influenced by the carbon's hybridization and its electronic environment.[1] The carbon atom (C-5) directly bonded to the bromine will be significantly influenced by the heavy atom effect, with a predicted chemical shift around 115 ppm.[1] The carbons of the phenyl rings and the indole core are expected to appear in the aromatic region (approximately 110-140 ppm).[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~136
C-3~115
C-3a~129
C-4~124
C-5~115
C-6~122
C-7~113
C-7a~135
Phenyl Carbons126 - 135

Note: The data is predicted based on the analysis of similar substituted diphenylindoles.[1] Distinguishing between protonated and quaternary carbons can be achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[1]

Experimental Protocols

While a specific experimental protocol for acquiring the NMR data of this compound was not detailed in the searched literature, a general methodology for similar organic compounds is provided below.

General NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz, 500 MHz, or 600 MHz instrument.[2]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.00 ppm; DMSO-d₆ at 39.50 ppm).[2]

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with key atoms numbered to correlate with the NMR data provided in the tables.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to 5-Bromo-2,3-diphenyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-diphenyl-1H-indole is a specialized heterocyclic compound featuring a privileged indole scaffold, a bromine substituent at the 5-position, and two phenyl groups at the 2 and 3-positions. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, offering opportunities for structural diversification to explore structure-activity relationships (SAR). The bromine atom serves as a versatile handle for further synthetic modifications, such as metal-catalyzed cross-coupling reactions, while the diphenyl substitution pattern can enhance binding affinity to various biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential therapeutic applications of this compound, based on available literature and predictive data.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from related compounds. The presence of the indole core, the bromo substituent, and the phenyl groups contribute to its overall characteristics.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValue/PredictionSource/Justification
CAS Number 1259224-11-7[1]
Molecular Formula C₂₀H₁₄BrN[2]
Molecular Weight 348.24 g/mol [1]
Appearance Likely a solid at room temperature, with color dependent on purity.[3]
Solubility Predicted to be soluble in organic solvents like dichloromethane and ethanol, and insoluble in water.[3]
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
logP Not experimentally determined; expected to be hydrophobic.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Data
¹H NMR Signals corresponding to the indole N-H proton, aromatic protons on the indole ring, and the protons of the two phenyl substituents. The bromine at C-5 is expected to deshield the adjacent H-4 and H-6 protons.
¹³C NMR Signals for all 20 carbon atoms, with those of the phenyl rings and indole core in the aromatic region. The C-5 carbon, bonded to bromine, will be influenced by the heavy atom effect.
Mass Spectrometry A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes with nearly equal abundance).
Infrared (IR) Characteristic absorption bands for the N-H bond, C-H bonds of the aromatic rings, and C-N bonds of the indole structure.
UV-Vis Strong absorption bands in the UV region are expected due to the highly conjugated system of the indole ring and phenyl substituents.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for constructing the 2,3-diphenyl-1H-indole scaffold, followed by or preceded by regiospecific bromination at the 5-position. The Fischer indole synthesis is a classic and versatile method for forming the indole ring.

Proposed Synthetic Pathway: Fischer Indole Synthesis

A plausible synthetic route involves the acid-catalyzed reaction of a substituted phenylhydrazine with deoxybenzoin (1,2-diphenylethanone). To obtain the 5-bromo substitution, (4-bromophenyl)hydrazine would be the appropriate starting material.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization A (4-bromophenyl)hydrazine C Phenylhydrazone intermediate A->C + B Deoxybenzoin B->C D Phenylhydrazone intermediate E This compound D->E Acid catalyst (e.g., ZnCl₂, PPA) Heat

Proposed Fischer Indole Synthesis for this compound.
General Experimental Protocol for Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Deoxybenzoin (1,2-diphenylethanone)

  • Acid catalyst (e.g., zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or a Brønsted acid like p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like xylene)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Hydrazone Formation (In situ):

    • To a solution of (4-bromophenyl)hydrazine hydrochloride in a suitable solvent, add deoxybenzoin.

    • If starting with the hydrochloride salt, a base such as sodium acetate may be added to liberate the free hydrazine.

    • Stir the mixture at room temperature or with gentle heating to form the phenylhydrazone intermediate.

  • Cyclization:

    • Add the acid catalyst to the reaction mixture.

    • Heat the mixture to reflux. The reaction temperature and time will depend on the chosen catalyst and solvent.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using a solid acid catalyst, it may be filtered off.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Potential Biological Activity and Therapeutic Applications

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[1] The addition of a bromine atom and diphenyl groups to this scaffold can significantly modulate its pharmacological profile.

Anticancer Potential

Indole derivatives are extensively investigated for their anticancer properties.[1] One key mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells.[1] The 2,3-diphenyl substitution pattern can enhance the binding affinity of the molecule to the colchicine binding site on tubulin. Furthermore, brominated indoles have been reported to exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial and Anti-inflammatory Activities

The indole scaffold is also a common feature in compounds with antimicrobial and anti-inflammatory properties.[1] The lipophilicity imparted by the bromine and phenyl groups may enhance cell membrane permeability, potentially contributing to antimicrobial activity. The anti-inflammatory effects of indole derivatives are often attributed to the modulation of inflammatory signaling pathways.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, related brominated indoles have been shown to interact with key cellular targets. For instance, some marine-derived brominated indoles are known to be ligands and agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism, cell growth, and differentiation. The interaction with such pathways could be a starting point for investigating the mechanism of action of this compound.

G cluster_targets Potential Biological Targets cluster_processes Affected Cellular Processes cluster_potential Potential Therapeutic Applications This compound This compound Biological Targets Biological Targets This compound->Biological Targets Interacts with Cellular Processes Cellular Processes Biological Targets->Cellular Processes Modulates Tubulin Tubulin Aryl Hydrocarbon Receptor Aryl Hydrocarbon Receptor Kinases Kinases Therapeutic Potential Therapeutic Potential Cellular Processes->Therapeutic Potential Leads to Microtubule Dynamics Microtubule Dynamics Gene Expression Gene Expression Cell Signaling Cell Signaling Anticancer Anticancer Anti-inflammatory Anti-inflammatory Antimicrobial Antimicrobial

Logical relationship between the compound and its potential therapeutic applications.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established synthetic methodologies, and its structural features suggest a high potential for biological activity. Further research is warranted to experimentally determine its physicochemical properties, elucidate its precise mechanisms of action, and explore its full therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique chemical attributes of this compound for the discovery of new medicines.

References

An In-depth Technical Guide to the Photophysical and Electronic Properties of 5-Bromo-2,3-diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-diphenyl-1H-indole is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, known for its interaction with diverse biological targets.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further synthetic modifications through cross-coupling reactions, enabling the fine-tuning of its chemical and physical properties.[1] The 2,3-diphenyl substitution pattern contributes to a conformation that can enhance binding affinity to specific biological targets.[1] This whitepaper provides a comprehensive overview of the core photophysical and electronic properties of this compound, detailed experimental protocols for their characterization, and insights into its potential mechanisms of action.

Core Photophysical and Electronic Properties

The photophysical and electronic properties of this compound are dictated by the interplay of the indole nucleus, the extended π-conjugation from the diphenyl substituents, and the electronic influence of the bromine atom. The extended π-conjugated system generally leads to a smaller HOMO-LUMO energy gap, resulting in absorption in the UV region.[1] The electron-withdrawing nature of the bromine atom is expected to modulate the energy levels of the molecular orbitals, potentially causing shifts in the absorption and emission maxima.[1]

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present a combination of expected properties based on closely related analogs and representative data from a structurally similar compound, 6-methoxy-2,3-diphenyl-1H-indole. This approach provides a valuable reference point for researchers working with this class of molecules.

Table 1: Photophysical Properties of a Representative 2,3-Diphenyl-1H-indole Derivative

PropertyValueSolventReference Compound
Absorption Maximum (λabs) 350 nmAcetonitrile6-methoxy-2,3-diphenyl-1H-indole
Emission Maximum (λem) 421 nmAcetonitrile6-methoxy-2,3-diphenyl-1H-indole
Stokes Shift 71 nmAcetonitrile6-methoxy-2,3-diphenyl-1H-indole
Fluorescence Quantum Yield (ΦF) 0.30 - 0.89Various SolventsPyrano[3,2-f] and [2,3-g]indoles

Data for the reference compound, 6-methoxy-2,3-diphenyl-1H-indole, is derived from a study on fluorescent pyranoindole congeners, which provides a close structural analog for the photophysical behavior of the 2,3-diphenyl-1H-indole core.[2] The quantum yield range is representative of highly fluorescent indole derivatives.[2]

Table 2: Electronic Properties of Substituted Indole Derivatives (Theoretical)

PropertyExpected Value (eV)MethodNotes
HOMO Energy -5.5 to -6.0DFTThe bromine substituent is expected to lower the HOMO energy level compared to the unsubstituted indole.
LUMO Energy -1.5 to -2.0DFTThe LUMO energy is also anticipated to be stabilized by the bromine atom.
HOMO-LUMO Gap (ΔE) 3.5 to 4.5DFTThe extended conjugation from the diphenyl groups and the electronic effect of bromine are key modulators of the energy gap.

These values are estimations based on computational studies of various substituted indole derivatives.[3] The exact values for this compound would require specific experimental or computational analysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible characterization of the photophysical and electronic properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum to determine the wavelength(s) of maximum absorbance (λabs).

Instrumentation:

  • A dual-beam UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile, ethanol, or cyclohexane).

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 10 µM) to ensure the absorbance is within the linear range of the instrument (typically < 1.0).

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum to correct for solvent absorption and any instrumental drift.

  • Measurement: Empty the sample cuvette and fill it with the sample solution. Place the reference cuvette (containing the pure solvent) and the sample cuvette in the spectrophotometer.

  • Spectral Acquisition: Scan a suitable wavelength range (e.g., 200-600 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λabs) from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of fluorescence emission and excitation spectra, and the determination of the fluorescence quantum yield (ΦF) using the relative method.

Instrumentation:

  • A calibrated spectrofluorometer with a xenon lamp source and a sensitive detector.

  • Quartz cuvettes (1 cm path length).

  • A UV-Visible spectrophotometer.

Procedure:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H2SO4 or rhodamine 6G in ethanol).

  • Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Measure the UV-Visible absorption spectra of all prepared solutions.

  • Excitation and Emission Spectra:

    • For the sample, set the excitation wavelength to its λabs and record the emission spectrum.

    • To obtain the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths.

  • Quantum Yield Measurement:

    • Measure the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

    • Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std)

    where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the typical workflow for the photophysical characterization of a fluorescent molecule like this compound.

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis start Synthesize/Obtain Compound dissolve Dissolve in Spectroscopic Grade Solvent start->dissolve series Prepare Dilution Series dissolve->series uv_abs Measure Absorbance Spectra series->uv_abs fluor_em Measure Emission Spectra series->fluor_em det_lambda_max Determine λ_max uv_abs->det_lambda_max det_lambda_max->fluor_em calc_stokes Calculate Stokes Shift det_lambda_max->calc_stokes qy_measure Quantum Yield Measurement fluor_em->qy_measure fluor_em->calc_stokes fluor_ex Measure Excitation Spectra calc_qy Calculate Quantum Yield qy_measure->calc_qy final_data Summarize Photophysical Properties calc_stokes->final_data calc_qy->final_data

Workflow for photophysical characterization.
Signaling Pathway: Inhibition of Tubulin Polymerization

Indole derivatives are known to exhibit anticancer properties, with one of the key mechanisms being the inhibition of tubulin polymerization.[1] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is essential for cell division.[4][5]

G cluster_cell Cellular Processes cluster_tubulin Microtubule Dynamics cluster_mitosis Mitosis cluster_drug Drug Action cluster_outcome Cellular Outcome tubulin_dimer αβ-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle chromosome_seg Chromosome Segregation mitotic_spindle->chromosome_seg cell_division Cell Division chromosome_seg->cell_division indole_deriv This compound binding_site Binds to Colchicine Site on β-Tubulin indole_deriv->binding_site inhibition Inhibition of Tubulin Polymerization binding_site->inhibition disruption Disruption of Microtubule Dynamics inhibition->disruption disruption->mitotic_spindle Prevents Formation mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Inhibition of tubulin polymerization by indole derivatives.

Conclusion

This compound represents a valuable molecular scaffold with tunable photophysical and electronic properties. The presence of the bromine atom at the 5-position not only influences its inherent characteristics but also provides a reactive site for the synthesis of a diverse library of derivatives. Understanding the core properties and employing robust experimental protocols for characterization are essential for harnessing the full potential of this compound in drug discovery and materials science. The established role of indole derivatives as tubulin polymerization inhibitors highlights a significant avenue for the development of novel anticancer agents based on this versatile core structure. Further experimental and computational studies on this compound and its analogs will undoubtedly continue to unveil new opportunities for its application.

References

An In-depth Technical Guide on the Crystal Structure of 5-Bromo-2,3-diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An analysis of the structural and synthetic aspects of 5-Bromo-2,3-diphenyl-1H-indole, a key scaffold in medicinal chemistry.

Introduction

The indole nucleus is a prominent scaffold in a vast number of natural products and synthetic compounds with significant biological activities. The specific derivative, this compound, presents a unique combination of features: the bulky, electron-rich diphenyl substitution at the 2 and 3 positions, and a bromine atom at the 5-position. This bromine atom serves as a crucial functional handle for further molecular elaborations through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. While a comprehensive search of crystallographic databases and peer-reviewed literature indicates that a complete single-crystal X-ray diffraction structure for this compound is not publicly available, this guide will provide an in-depth overview of its synthetic routes, characterization methods, and expected structural features based on closely related bromo-indole derivatives.

Synthetic Protocols

The synthesis of 5-bromo-indole derivatives can be achieved through several established routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 5-Bromoindoles

A common strategy for the synthesis of 5-bromoindoles involves the direct bromination of the indole core. However, controlling the regioselectivity of this electrophilic substitution can be challenging. A more controlled approach involves a multi-step synthesis. For instance, a patented method describes the preparation of 5-bromoindole starting from indole. This process involves the formation of an intermediate by reacting indole with sodium or potassium hydrogensulfite, followed by acetylation and subsequent bromination. The final step is a hydrolysis to yield the 5-bromoindole product.[1]

Another versatile approach involves the use of a precursor that already contains the bromine atom at the desired position, followed by the construction of the indole ring.

Synthesis of Substituted Bromo-Indole Derivatives

The synthesis of more complex derivatives, such as those with phenyl groups, often employs palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 5-brominated indole phytoalexin derivatives has been reported, showcasing methods for introducing bromine at the C-5 position of the indole ring.[2]

Structural Characterization

The definitive structural elucidation of novel compounds like this compound relies on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the connectivity and chemical environment of atoms within the molecule. The characteristic chemical shifts and coupling constants of the protons and carbons in the indole ring and the phenyl substituents provide initial structural confirmation.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Experimental Protocol for X-ray Diffraction:

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[3]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[4] Data is collected at a controlled temperature, often low temperatures (e.g., 120 K or 200 K), to minimize thermal vibrations.[4][5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[4]

Illustrative Crystallographic Data of Related Compounds

In the absence of specific crystallographic data for this compound, the data from structurally related bromo-indole derivatives can provide valuable insights into the expected molecular geometry and crystal packing. Below are tables summarizing the crystallographic data for 5-Bromo-1H-indole-2,3-dione and 5,6-Dibromo-1H-indole-2,3-dione.

Disclaimer: The following data is for related compounds and is presented for illustrative purposes only.

Table 1: Crystal Data and Structure Refinement for 5-Bromo-1H-indole-2,3-dione [5]

ParameterValue
Empirical formulaC₈H₄BrNO₂
Formula weight226.03
Temperature120 K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPna2₁
Unit cell dimensionsa = 25.1411(18) Å, α = 90°
b = 5.6851(4) Å, β = 90°
c = 5.1593(3) Å, γ = 90°
Volume737.42(9) ų
Z4
Density (calculated)2.036 Mg/m³
Absorption coefficient5.52 mm⁻¹
F(000)440
Crystal size0.2 x 0.12 x 0.1 mm
Theta range for data collection3.2 to 25.4°
Final R indices [I>2sigma(I)]R₁ = 0.025
R indices (all data)wR₂ = 0.054

Table 2: Crystal Data and Structure Refinement for 5,6-Dibromo-1H-indole-2,3-dione [4]

ParameterValue
Empirical formulaC₈H₃Br₂NO₂
Formula weight304.93
Temperature200 K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP1
Unit cell dimensionsa = 7.1044(10) Å, α = 81.334(5)°
b = 10.5317(15) Å, β = 93.481(5)°
c = 12.2598(17) Å, γ = 88.667(5)°
Volume847.1(2) ų
Z4
Density (calculated)2.392 Mg/m³
Absorption coefficient9.53 mm⁻¹
F(000)576
Crystal size0.18 x 0.07 x 0.05 mm
Theta range for data collection3.2 to 25.4°
Final R indices [I>2sigma(I)]R₁ = 0.020
R indices (all data)wR₂ = 0.047

Expected Structural Features and Intermolecular Interactions

Based on the analysis of related structures, the indole ring system in this compound is expected to be nearly planar. The two phenyl rings at positions 2 and 3 will likely be twisted out of the plane of the indole nucleus due to steric hindrance.

In the solid state, the crystal packing is anticipated to be governed by a combination of intermolecular interactions. Hydrogen bonds, particularly involving the indole N-H group, are expected to play a significant role in forming chains or sheets.[3][6] Furthermore, halogen bonding involving the bromine atom and potential π-π stacking interactions between the aromatic rings are also likely to contribute to the overall crystal packing.[3][7]

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates a generalized workflow for the synthesis and structural analysis of a substituted bromo-indole derivative.

experimental_workflow Generalized Experimental Workflow for Bromo-Indole Derivatives cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Indole or Phenylacetylene derivative) reaction Chemical Reaction (e.g., Bromination, Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr Spectroscopic Analysis (1H, 13C NMR) purification->nmr mass_spec Mass Spectrometry purification->mass_spec crystallization Crystal Growth purification->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Structure Elucidation xrd->structure

Caption: A generalized workflow for the synthesis and structural characterization of bromo-indole derivatives.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the methodologies for its synthesis and characterization. The analysis of related bromo-indole structures offers valuable insights into the expected molecular geometry and intermolecular interactions. The strategic placement of the bromine atom on the robust diphenyl-indole scaffold makes this compound a highly valuable building block for the development of novel therapeutic agents. Further research to obtain single crystals and perform X-ray diffraction analysis is highly encouraged to fully elucidate its three-dimensional structure and packing motifs, which will undoubtedly aid in future drug design and development efforts.

References

Synthesis of 5-Bromo-2,3-diphenyl-1H-indole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-2,3-diphenyl-1H-indole scaffold is a pivotal intermediate in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. The indole core is a recognized privileged structure in drug discovery, known to interact with a diverse range of biological targets.[1] The strategic placement of a bromine atom at the 5-position provides a crucial handle for further molecular elaboration through various cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR).[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, tabulated quantitative data, and visual diagrams of key synthetic pathways and workflows.

Core Synthetic Strategies

The synthesis of this compound can be approached through several established methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The two most prominent and effective methods are the Fischer Indole Synthesis and the Larock Indole Synthesis.

Fischer Indole Synthesis

A cornerstone in the construction of indole scaffolds, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] For the synthesis of this compound, (4-bromophenyl)hydrazine is reacted with deoxybenzoin (1,2-diphenylethanone). The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the final indole product.[2]

Fischer_Indole_Synthesis A 4-Bromophenylhydrazine C Phenylhydrazone Intermediate A->C Acid Catalyst (e.g., ZnCl2, PPA) B Deoxybenzoin (1,2-Diphenylethanone) B->C D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization & Aromatization E->F -NH3 G This compound F->G

Fischer Indole Synthesis Pathway
Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[3][4][5] This method offers a highly convergent and regioselective route to 2,3-disubstituted indoles under relatively mild conditions.[3][6] To synthesize the target compound, a suitably substituted o-haloaniline, such as 2-iodo-4-bromoaniline, is coupled with diphenylacetylene in the presence of a palladium catalyst and a base.[3][7]

Larock_Indole_Synthesis A o-Haloaniline (e.g., 2-Iodo-4-bromoaniline) D Oxidative Addition A->D B Diphenylacetylene E Alkyne Insertion B->E C Pd(0) Catalyst C->D D->E F Cyclization E->F G Reductive Elimination F->G G->C Catalyst Regeneration H This compound G->H

Larock Indole Synthesis Pathway
Other Synthetic Approaches

While the Fischer and Larock syntheses are primary routes, other methods can be employed for the synthesis or further derivatization of the target molecule.

  • Regiospecific Bromination: It is possible to first synthesize 2,3-diphenyl-1H-indole and then introduce the bromine atom at the 5-position. This requires careful selection of brominating agents and reaction conditions to ensure high regioselectivity.

  • Palladium-Catalyzed Cyclization: Various palladium-catalyzed reactions can be used to construct the indole core from different precursors.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is useful for creating carbon-nitrogen bonds.[8][9] While not a direct method for the indole ring formation in this case, it is a key reaction for derivatizing the bromo-substituted indole, highlighting the synthetic utility of the final product.[8]

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound and its derivatives.

Protocol 1: Fischer Indole Synthesis

Synthesis of this compound from 4-Bromophenylhydrazine and Deoxybenzoin

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Deoxybenzoin (1,2-diphenylethanone)

  • Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)

  • Ethanol or Acetic Acid

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and deoxybenzoin (1.0 eq) in ethanol or acetic acid.

  • Cyclization: Carefully add the acid catalyst, such as anhydrous zinc chloride (1.2 eq) or polyphosphoric acid, to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically several hours to overnight).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[10]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.

Protocol 2: Larock Indole Synthesis

Synthesis of this compound from 2-Iodo-4-bromoaniline and Diphenylacetylene

Materials:

  • 2-Iodo-4-bromoaniline

  • Diphenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂) or other Pd(0) source

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other base

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-iodo-4-bromoaniline (1.0 eq), diphenylacetylene (1.2-1.5 eq), palladium(II) acetate (e.g., 5 mol%), triphenylphosphine (e.g., 10 mol%), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until TLC analysis indicates completion.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Experimental_Workflow A Reaction Setup (Reagents & Solvent) B Reaction (Heating & Stirring) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Quenching, Extraction, Drying) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2,3-diphenyl-1H-indole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,3-diphenyl-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding the solubility of this molecule is crucial for its synthesis, purification, formulation, and biological screening. This document outlines the predicted solubility profile, presents standardized experimental protocols for solubility determination, and provides a logical workflow for assessing its behavior in various common organic solvents.

Physicochemical Properties and Predicted Solubility

This compound is a substituted indole with a significant nonpolar character due to the two phenyl rings and the bromo substituent. The indole ring itself possesses a polar N-H group capable of hydrogen bonding. The overall solubility will be a balance of these competing features.

While specific quantitative solubility data for this compound is not extensively available in the public domain, predictions can be made based on the principle of "like dissolves like." The large nonpolar surface area suggests good solubility in nonpolar and moderately polar aprotic solvents. The presence of the bromine atom is expected to slightly decrease its solubility in polar protic solvents compared to its non-brominated parent compound.[1] It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSolubleCapable of dipole-dipole interactions without disrupting the hydrogen bonding capability of the N-H group.
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherSparingly SolubleThe large nonpolar structure will favor interaction with nonpolar solvents.
Polar Protic Water, Methanol, EthanolInsoluble to Sparingly SolubleThe large hydrophobic structure will likely dominate over the hydrogen bonding capacity of the N-H group.
Chlorinated Dichloromethane, ChloroformSolubleGood balance of polarity to dissolve the compound.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental methods should be employed. The following protocols are recommended.

A systematic approach to qualitative solubility testing provides initial insights into the compound's properties and the presence of functional groups.[2][3][4]

Methodology:

  • Initial Solvent Test: In separate small test tubes, add approximately 25 mg of this compound to 0.75 mL of the solvent to be tested (e.g., water, diethyl ether).[2]

  • Agitation: Vigorously shake the test tube for a set period, for instance, 60 seconds.[5]

  • Observation: Observe whether the compound dissolves completely (soluble), partially (sparingly soluble), or not at all (insoluble).[5]

  • Acid-Base Solubility: If the compound is insoluble in water, proceed with solubility tests in 5% aqueous solutions of NaOH, NaHCO3, and HCl to determine the presence of acidic or basic functional groups.[2][3][4] Given the structure of this compound, it is expected to be insoluble in these aqueous acidic and basic solutions.

  • Strong Acid Test: For compounds insoluble in the above, a test with cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated by a strong acid, such as alkenes, ethers, or the indole ring itself.[4]

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).[1]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

  • Quantification: Accurately measure the concentration of the solute in the clear, saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a known volume of the solvent and weighing the residue.

  • Calculation: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).[1]

Data Presentation

All quantitative solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison.

Table 2: Quantitative Solubility of this compound at 25°C (Hypothetical Data)

SolventSolubility (g/L)Molar Solubility (mol/L)
Dichloromethane> 100> 0.24
Acetone50 - 1000.12 - 0.24
Toluene20 - 500.05 - 0.12
Ethanol5 - 100.01 - 0.02
Hexane< 1< 0.002
Water< 0.1< 0.0002

Visualizing the Experimental Workflow

The logical progression of qualitative solubility testing can be effectively visualized using a flowchart.

Solubility_Workflow Figure 1. Experimental Workflow for Qualitative Solubility Testing start Start with this compound water Test Solubility in Water start->water soluble_water Water Soluble water->soluble_water Soluble insoluble Insoluble in Water water->insoluble Insoluble ether Test Solubility in Diethyl Ether naoh Test Solubility in 5% NaOH soluble_naoh Soluble in NaOH (Strong/Weak Acid) naoh->soluble_naoh Soluble insoluble_naoh Insoluble in NaOH naoh->insoluble_naoh Insoluble hcl Test Solubility in 5% HCl soluble_hcl Soluble in HCl (Base) hcl->soluble_hcl Soluble insoluble_hcl Insoluble in HCl hcl->insoluble_hcl Insoluble h2so4 Test Solubility in conc. H2SO4 soluble_h2so4 Soluble in H2SO4 (Neutral Compound) h2so4->soluble_h2so4 Soluble insoluble_h2so4 Insoluble in H2SO4 (Inert Compound) h2so4->insoluble_h2so4 Insoluble insoluble->naoh insoluble_naoh->hcl insoluble_hcl->h2so4

References

An In-depth Technical Guide to the Stability of 5-Bromo-2,3-diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-diphenyl-1H-indole is a synthetic heterocyclic compound featuring a core indole structure, which is a prevalent motif in numerous biologically active molecules. The strategic placement of a bromine atom at the 5-position and two phenyl groups at the 2- and 3-positions makes it a valuable intermediate in medicinal chemistry. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. Given its role as a building block in drug discovery, understanding its chemical stability under various environmental conditions is paramount to ensure the quality, purity, and integrity of both the intermediate and the subsequent active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the anticipated stability profile of this compound. While specific experimental stability data for this exact molecule is not extensively available in public literature, this guide extrapolates its likely behavior based on the well-documented chemistry of the indole nucleus, substituted indoles, and general principles of drug degradation. The information herein is intended to guide researchers in handling, storing, and developing stable formulations and analytical methods for this compound.

Core Stability Characteristics

The stability of this compound is primarily dictated by the chemical reactivity of the indole ring. Indoles are generally susceptible to degradation through oxidation, photolysis, and extreme pH conditions.

General Storage and Handling Recommendations: For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation.[1] It may darken over time upon exposure to light and air.[1] The compound is likely incompatible with strong oxidizing agents, strong acids, and bases.[1]

Data Presentation: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3] The following table summarizes the expected degradation behavior of this compound under standard forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][4]

Stress ConditionTypical Reagents and ConditionsAnticipated Stability/Potential Degradation Pathways
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)The indole ring is generally susceptible to acid-catalyzed dimerization or polymerization.[1] However, the bulky phenyl groups at the 2 and 3-positions may offer some steric hindrance, potentially slowing this process compared to simpler indoles.
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Indoles are generally more stable under basic conditions than acidic conditions. Significant degradation is not expected under mild basic conditions, but harsh conditions could lead to rearrangements.
Oxidation 3% - 30% H₂O₂, ambient temperatureThe electron-rich indole nucleus is prone to oxidation.[1] The C2-C3 double bond is a likely site of attack, potentially leading to the formation of oxindole, isatin derivatives, or ring-opened products like o-benzamidobenzophenone, similar to the oxidation of 2,3-diphenylindole.
Thermal Degradation Dry heat (e.g., >80°C)Substituted indoles generally exhibit good thermal stability.[5] Decomposition of the indole core typically occurs at very high temperatures (>250°C), often leading to complex fragmentation and isomerization products.[6][7][8]
Photodegradation Exposure to UV and visible light (ICH Q1B conditions: >1.2 million lux hours and >200 watt hours/m²)Brominated aromatic compounds can be sensitive to light.[9] Photolytic degradation may occur, potentially involving the bromine atom or the indole ring itself, leading to dehalogenation, dimerization, or oxidation.[1][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on ICH guidelines and common practices for forced degradation of pharmaceutical substances.[2][4][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.

  • Due to its poor aqueous solubility, a co-solvent such as acetonitrile or methanol may be required. The final solution for stress testing should contain a minimum amount of organic solvent to ensure solubility while not interfering with the degradation process.

2. Acid-Induced Degradation:

  • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

  • Keep the solution at 60°C for a specified period (e.g., 2, 6, 24, 48 hours).

  • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3. Base-Induced Degradation:

  • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

  • Keep the solution at 60°C for a specified period.

  • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 1 M HCl.

  • Dilute with the mobile phase for analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light for a specified period (e.g., up to 7 days).[11]

  • Monitor the reaction periodically. Once significant degradation is observed, dilute the sample with the mobile phase for analysis.

5. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a thermostatically controlled oven at a temperature significantly higher than accelerated stability conditions (e.g., 80°C).

  • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, allow it to cool, and prepare a solution for analysis.

6. Photostability Testing:

  • Expose a sample of the solid drug substance and a solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines.[12] The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt hours per square meter for near UV light.[2]

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • After exposure, prepare solutions of both the exposed and control samples for analysis.

7. Analytical Method:

  • A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, must be developed and validated.

  • The method should be capable of separating the parent peak of this compound from all degradation products, ensuring peak purity.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway for this compound.

Caption: General workflow for forced degradation studies.

G cluster_0 Potential Oxidative Degradation Pathway parent This compound intermediate Epoxide/Hydroperoxide Intermediate parent->intermediate [O] | H2O2 product1 5-Bromo-2,2-diphenylindoxyl intermediate->product1 Rearrangement product2 Ring-Opened Product | (e.g., N-(4-bromo-2-benzoylphenyl)benzamide) intermediate->product2 C2-C3 Cleavage

Caption: A plausible oxidative degradation pathway.

While this compound is expected to be moderately stable under standard storage conditions, this guide highlights its potential vulnerabilities to oxidative, photolytic, and strongly acidic environments. The phenyl substituents at the C2 and C3 positions may confer slightly increased stability compared to unsubstituted indole by providing steric hindrance, but the core reactivity of the indole ring remains the primary determinant of its degradation profile. The protocols and potential degradation pathways outlined here provide a robust framework for researchers to conduct thorough stability assessments. Such studies are indispensable for ensuring the development of reliable synthetic procedures, establishing appropriate storage and handling protocols, and creating robust, stability-indicating analytical methods for this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Using 5-Bromo-2,3-diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging 5-Bromo-2,3-diphenyl-1H-indole in various palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the indole scaffold serves as a versatile handle for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of novel compounds for drug discovery and materials science.[1] The steric bulk imparted by the 2,3-diphenyl substitution can influence reaction kinetics and requires careful optimization of catalytic systems.[2][3][4][5][6][7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between aryl halides and boronic acids or their derivatives.[9] This reaction is particularly valuable for synthesizing biaryl and heteroaryl indole derivatives. For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often crucial to achieve high yields.[3][5][6][7][8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)Dioxane11016High
32-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)858Moderate to High
43-Pyridinylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)Acetonitrile/H₂O (5:1)9018Moderate
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or Pd(dppf)Cl₂)

  • Ligand (if required, e.g., SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DME, Acetonitrile)

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (as specified in Table 1), the ligand (if required), and the base (as specified in Table 1).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2,3-diphenyl-1H-indole.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Boronic Acid - Catalyst & Ligand - Base assembly Assemble in Flask under Inert Atmosphere reagents->assembly solvent Add Degassed Solvent assembly->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extraction Aqueous Work-up & Extraction monitor->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in medicinal chemistry.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

EntryTerminal AlkyneCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)DMF806High[10]
2EthynyltrimethylsilanePd(PPh₃)₄ (4) / CuI (6)DIPA (2)THF65 (reflux)12High
3Propargyl alcoholPdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (2.5)Acetonitrile708Moderate to High
41-Heptyne[DTBNpP]Pd(crotyl)Cl (2.5)TMP (2)DMSORT18High[12]

DIPA: Diisopropylamine, TMP: 2,2,6,6-Tetramethylpiperidine

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous and degassed solvent (e.g., DMF, THF, Acetonitrile)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-2,3-diphenyl-1H-indole.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂-C≡CR² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-C≡CR² pd_complex2->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex1 alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I)X, Base cu_x Cu(I)X base Base base_h Base-H⁺X⁻

Caption: Catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[13][14] It provides a powerful method for the synthesis of substituted alkenes. For sterically hindered indoles, the choice of ligand and reaction conditions is critical to achieve good yields and selectivity.[14]

Table 3: Representative Conditions for Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF10024High
2n-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃ (2.5)Dioxane11018High
3Methyl methacrylateNa₂PdCl₄ (5)SPhos (10)Na₂CO₃ (3)Acetonitrile/H₂O (1:1)120 (MW)0.5High[14]
4CyclohexenePd(PPh₃)₄ (5)-Ag₂CO₃ (2)MeCN8048Moderate
Detailed Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Na₂PdCl₄, Pd(PPh₃)₄)

  • Ligand (if required, e.g., P(o-tol)₃, P(t-Bu)₃, SPhos)

  • Base (e.g., Et₃N, K₂CO₃, Na₂CO₃, Ag₂CO₃)

  • Anhydrous solvent (e.g., DMF, Dioxane, Acetonitrile)

  • Reaction vial (conventional or microwave)

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a reaction vial, combine this compound (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base.

  • If using a conventional setup, seal the vial with a septum and purge with an inert gas.

  • Add the degassed solvent, followed by the alkene via syringe.

  • Heat the reaction mixture with vigorous stirring to the specified temperature for the indicated time. For microwave reactions, use a dedicated microwave reactor.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 5-vinyl-2,3-diphenyl-1H-indole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often essential to facilitate the catalytic cycle.[4][15][17][18]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)LHMDS (2)Toluene10016High
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.5)Dioxane11020High
3BenzylaminePd-G3-Xantphos (3)-DBU (2)MeCN/Toluene1401High[19]
4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2)Toluene10024Moderate to High

LHMDS: Lithium bis(trimethylsilyl)amide, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 - 2.0 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pd-G3-Xantphos)

  • Ligand (e.g., XPhos, RuPhos, DavePhos)

  • Base (e.g., LHMDS, K₂CO₃, DBU, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, Acetonitrile)

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or sealed vial, add this compound (1.0 equiv.), the palladium pre-catalyst, the ligand, and the base under an inert atmosphere.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine via syringe.

  • Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and quench with water or a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2,3-diphenyl-1H-indole derivative.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR¹R² pd_complex2 [Ar-Pd(II)L(X)(HNR¹R²)] amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido Ar-Pd(II)L(NR¹R²) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Functionalization of 5-Bromo-2,3-diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the bromine atom in 5-Bromo-2,3-diphenyl-1H-indole. This versatile building block is of significant interest in medicinal chemistry and materials science. The bromine atom at the 5-position serves as a key handle for introducing a variety of functional groups via palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular architectures for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials.[1]

Synthesis of this compound

A reliable method for the synthesis of the starting material is crucial for any subsequent functionalization studies. While several synthetic routes exist for the indole core, a common and effective strategy for obtaining this compound involves the reaction of an appropriately substituted aniline with benzoin, followed by cyclization and bromination, or starting from a pre-brominated precursor like 5-bromoisatin.[1]

Protocol 1: Synthesis from 2,3-Diphenyl-1H-indole (Bromination)

This protocol describes the regioselective bromination of 2,3-diphenyl-1H-indole at the 5-position.

Materials:

  • 2,3-Diphenyl-1H-indole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,3-diphenyl-1H-indole (1.0 equiv.) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equiv.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to afford this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Functionalization of the Bromine Atom

The bromine atom at the 5-position of 2,3-diphenyl-1H-indole is amenable to a variety of palladium-catalyzed cross-coupling reactions. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as a cyanation reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the aryl bromide with a boronic acid or ester.[2] This reaction is widely used to introduce aryl or heteroaryl substituents.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Standard Schlenk glassware and inert gas setup (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in the degassed dioxane/water mixture.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 5-Bromoindoles

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O10018~90 (estimated for 5-bromoindole)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O8012~85 (estimated for 5-bromoindole)
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF9016~88 (estimated for 5-bromoindole)

Note: Yields are based on reactions with 5-bromoindole and may require optimization for this compound due to increased steric hindrance.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a Schlenk flask B Evacuate and backfill with inert gas A->B D Add catalyst solution to reactants B->D C Prepare catalyst solution in degassed solvent E Heat and stir under inert atmosphere D->E F Monitor reaction by TLC E->F G Cool, dilute, and perform aqueous wash F->G H Dry and concentrate organic phase G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to alkynyl-substituted indoles.[3][4]

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Standard Schlenk glassware and inert gas setup

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed DMF and triethylamine (2.0 equiv.) via syringe.

  • Add phenylacetylene (1.2 equiv.) dropwise to the stirred mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Sonogashira Coupling Reactions of 5-Bromoindole [3]

EntryAlkyneCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)DMF804-693
21-HexynePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)DMF806~90
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)THFReflux8~85

Note: Yields are based on reactions with 5-bromoindole and may require optimization for this compound.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Cu-C≡C-R Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive\nElimination->Ar-C≡C-R Ar-Pd(II)L2-C≡C-R Ar-Pd(II)L2-C≡C-R Ar-Pd(II)L2-C≡C-R->Reductive\nElimination Transmetalation->Ar-Pd(II)L2-C≡C-R Cu-C≡C-R Cu-C≡C-R

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 5-position of the indole ring.[5]

Protocol 4: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard Schlenk glassware and inert gas setup

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Add sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene and aniline (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Table 3: Representative Buchwald-Hartwig Amination Reactions of 5-Bromoindole [5]

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10018~90
2MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001895
3n-HexylaminePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.4)Toluene1001685

Note: Yields are based on reactions with 5-bromoindole and may require optimization for this compound.

Buchwald_Hartwig_Pathway Start This compound + Amine OxAdd Oxidative Addition Start->OxAdd Catalyst Pd(0) Catalyst + Ligand + Base Catalyst->OxAdd LigandExch Ligand Exchange OxAdd->LigandExch RedElim Reductive Elimination LigandExch->RedElim RedElim->Catalyst Catalyst Regeneration Product 5-Amino-2,3-diphenyl-1H-indole RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination pathway.

Cyanation

The introduction of a nitrile group at the 5-position opens up further synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Protocol 5: Cyanation using Zinc Cyanide

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dimethylformamide (DMF)

  • Standard Schlenk glassware and inert gas setup

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), zinc cyanide (0.6 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 4: Representative Cyanation Reactions of Aryl Bromides

EntryCyanating AgentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5)DMF12018~85-95 (general for aryl bromides)
2CuCN-NMP150-20024High (can be substrate dependent)
3K₄[Fe(CN)₆]Pd(OAc)₂ (2) / dppf (4)DMAc13024~80-90 (general for aryl bromides)

Note: Yields are general for aryl bromides and optimization will be necessary for this compound.

Concluding Remarks

The protocols outlined in this document provide a comprehensive guide for the functionalization of this compound. The presented palladium-catalyzed cross-coupling reactions offer efficient and versatile methods for the synthesis of a wide range of novel indole derivatives. Researchers are encouraged to use the provided tables as a starting point for reaction optimization, as the optimal conditions may vary depending on the specific substrate and desired product. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining high yields of pure compounds.

References

Application Notes and Protocols: 5-Bromo-2,3-diphenyl-1H-indole in the Development of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Bromo-2,3-diphenyl-1H-indole as a key building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). While direct application of this compound in OLED devices is not extensively reported, its strategic functionalization at the 5-position offers a versatile platform for developing novel host and emissive materials with tailored optoelectronic properties.

Introduction to this compound in OLEDs

The indole scaffold is a prominent heterocyclic motif in materials science due to its electron-rich nature and charge-transporting capabilities. The 2,3-diphenyl substitution on the indole core extends the π-conjugation, which is beneficial for the photophysical properties of the molecule. The introduction of a bromine atom at the 5-position of the 2,3-diphenyl-1H-indole core provides a reactive site for further chemical modifications.[1] This allows for the facile introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of electronic and photophysical properties to meet the specific requirements of different layers within an OLED device, such as the emissive layer (EML) or host material.[1]

The strategic design of OLED materials often involves the combination of electron-donating and electron-accepting moieties to control the HOMO/LUMO energy levels, triplet energy, and emission characteristics. This compound serves as an excellent starting point for synthesizing such complex molecules.

Application as a Versatile Building Block for OLED Materials

The bromine atom on the this compound scaffold is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This chemical versatility allows for the synthesis of a wide range of derivatives with tailored properties for OLED applications.

  • Host Materials: By coupling this compound with carbazole or other high triplet energy moieties, it is possible to synthesize bipolar host materials. These materials are crucial for achieving balanced charge injection and transport in phosphorescent OLEDs (PhOLEDs), leading to high efficiency and low efficiency roll-off.

  • Emitting Materials (Emitters): Functionalization of the 5-position with strong electron-donating or electron-withdrawing groups can significantly alter the photoluminescence properties of the 2,3-diphenyl-1H-indole core. This strategy can be employed to develop novel fluorescent or thermally activated delayed fluorescence (TADF) emitters with high quantum yields and specific emission colors.

Experimental Protocols

This protocol describes a representative synthesis of a bipolar host material, 5-(9H-carbazol-9-yl)-2,3-diphenyl-1H-indole , using a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), carbazole (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with dichloromethane (DCM), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram of the Synthetic Pathway:

synthetic_pathway start This compound + Carbazole reagents Pd2(dba)3, Xantphos NaOtBu, Toluene, 110 °C start->reagents product 5-(9H-carbazol-9-yl)-2,3-diphenyl-1H-indole reagents->product Buchwald-Hartwig Amination oled_fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Vacuum) sub_cleaning ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone htl HTL Deposition uv_ozone->htl eml EML Co-deposition (Host:Guest) htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Device Encapsulation cathode->encapsulation testing Device Characterization encapsulation->testing oled_structure anode Anode (ITO) htl HTL eml EML (Host:Guest) etl ETL eil EIL cathode Cathode (Al)

References

5-Bromo-2,3-diphenyl-1H-indole as a building block for novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-diphenyl-1H-indole is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, known to interact with a wide array of biological targets. The presence of a bromine atom at the 5-position provides a key synthetic handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. Furthermore, the 2,3-diphenyl substitution pattern offers a unique conformational framework that can enhance binding affinity to specific biological targets.[1]

These application notes provide an overview of the utility of this compound in the synthesis of novel heterocyclic compounds and detail protocols for its derivatization.

Application Notes

Medicinal Chemistry

Derivatives of this compound are of significant interest for the development of novel therapeutics, particularly in oncology. The indole core is a common feature in compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and neurological activities.[1] The bromine atom at the 5-position allows for the introduction of various substituents that can modulate the biological activity of the parent molecule.

Anticancer Applications:

  • Tubulin Polymerization Inhibition: Indole derivatives are actively investigated as inhibitors of tubulin polymerization, a critical mechanism for disrupting cell division in rapidly proliferating cancer cells.[1]

  • Kinase Inhibition: The indole scaffold can be elaborated to synthesize potent inhibitors of various protein kinases that are implicated in cancer cell signaling pathways.

  • Cytotoxic Agents: A wide range of indole derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.

Materials Science

The extended π-conjugated system of the 2,3-diphenyl-1H-indole core makes it a promising scaffold for the development of advanced organic materials with applications in electronics and photonics. The ability to functionalize the 5-position allows for the tuning of the electronic and photophysical properties of these materials.

Characterization of this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the phenyl rings and the indole core, as well as a signal for the N-H proton. The protons on the brominated benzene ring of the indole will show characteristic splitting patterns and chemical shifts.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the quaternary carbons of the indole core and the carbons of the phenyl substituents. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
FT-IR A characteristic N-H stretching vibration, as well as absorption bands corresponding to C-H and C=C stretching of the aromatic rings.
Mass Spec A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.

Experimental Protocols

The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. The following are generalized protocols that can be adapted for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2,3-diphenyl-1H-indoles

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and water (4:1 solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the toluene/water (4:1) solvent mixture.

  • Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2,3-diphenyl-1H-indole.

Representative Reaction Conditions for Suzuki-Miyaura Coupling of 5-Bromoindoles:

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012~90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O906~95
3-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8516~85
Protocol 2: Heck Reaction for the Synthesis of 5-Vinyl-2,3-diphenyl-1H-indoles

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylic ester) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Purge the vessel with an inert gas.

  • Add DMF, followed by triethylamine (1.5 equivalents) and the alkene (1.5 equivalents).

  • Heat the reaction mixture to 100 °C for 20 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2,3-diphenyl-1H-indoles

This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flask, combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[1]

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.[1]

  • Add the terminal alkyne (1.2 mmol) dropwise.[1]

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2,3-diphenyl-1H-indoles

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (1.4 equiv).

  • Seal the tube, evacuate, and backfill with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity of Indole Derivatives

The following table summarizes the anticancer activity of various indole derivatives, showcasing the potential of this scaffold in drug discovery.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-based topoisomerase inhibitorA-549 (Lung)11.77[2]
Indole-based topoisomerase inhibitorHep-G2 (Liver)11.91[2]
3-Amino-1H-7-azaindole derivativeHeLa (Cervical)3.7[2]
3-Amino-1H-7-azaindole derivativeHepG2 (Liver)8.0[2]
3-Amino-1H-7-azaindole derivativeMCF-7 (Breast)19.9[2]
Indole-chalcone derivativeMDA-MB-231 (Breast)13-19[2]
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-oneVarious1.4 - 3.4[3]
2-amino-5-hydroxy-1H-indole-3-carboxylate5-Lipoxygenase~0.3[4]
Indole-based 4,5-dihydroisoxazoleJurkat (Leukemia)21.83[5]
Indole-based 4,5-dihydroisoxazoleHL-60 (Leukemia)19.14[5]
Indole-sulfonamide derivativeHepG2 (Liver)7.37[6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add this compound, arylboronic acid, and base to vessel purge 2. Purge with inert gas reagents->purge solvent 3. Add solvent purge->solvent catalyst 4. Add catalyst and ligand solvent->catalyst heat 5. Heat and stir (e.g., 80-100 °C, 4-12 h) catalyst->heat monitor 6. Monitor reaction (TLC, LC-MS) heat->monitor cool 7. Cool to RT monitor->cool extract 8. Extract with organic solvent cool->extract wash 9. Wash and dry extract->wash purify 10. Purify by column chromatography wash->purify product Final Product: 5-Aryl-2,3-diphenyl-1H-indole purify->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Indole_Derivative 5-Substituted-2,3-diphenyl- 1H-indole Derivative Indole_Derivative->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

References

Application Notes and Protocols for In Vitro Biological Activity Testing of 5-Bromo-2,3-diphenyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the in vitro biological activities of 5-Bromo-2,3-diphenyl-1H-indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position, along with diphenyl substitutions at the 2 and 3-positions, can confer a range of potent biological effects. These compounds have shown promise in anticancer, anti-inflammatory, and antimicrobial applications.

The following sections detail the experimental procedures for key in vitro assays to characterize the bioactivity of this class of compounds, present quantitative data for representative derivatives, and illustrate relevant biological pathways and experimental workflows.

Anticancer Activity

5-Bromo-indole derivatives have demonstrated notable efficacy against various human cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth and survival. A common method to assess the cytotoxic potential of these compounds is the MTT assay.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected 5-bromo-indole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineCancer TypeIC50 (µM)Reference
5-Bromo-indole derivative 1MCF-7Breast12.2
5-Bromo-indole derivative 2HepG2Liver14.8
5-Bromo-indole derivative 3A549Lung11.77
5-Bromo-indole derivative 4HeLaCervical3.7
Cisplatin (Control)3T3Normal FibroblastHigher toxicity observed

Note: Specific IC50 values for this compound derivatives were not explicitly available in the provided search results. The data presented is for closely related 5-bromo-indole derivatives to provide a representative understanding of their potential anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Treatment Treat cells with compounds for 48-72h Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Treatment MTT_Addition Add MTT solution and incubate for 4h Treatment->MTT_Addition Formazan_Solubilization Dissolve formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Anti-inflammatory Activity

Indole derivatives are known to possess significant anti-inflammatory properties. In vitro assays for anti-inflammatory activity often involve measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the inhibitory effects of indole derivatives on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells.

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Indole Derivative A5SignificantSignificantSignificant
Indole Derivative B10SignificantSignificantSignificant
Indomethacin (Control)-77.23 (after 2h)--

Note: The data is for general indole derivatives as specific quantitative results for this compound were not available in the provided search results.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the inhibitory effect of the test compounds on the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

  • This compound derivatives

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2,3-diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2,3-diphenyl-1H-indole, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of substituted indoles. This guide addresses specific issues you may encounter during the synthesis of this compound via the Fischer indole synthesis.

Issue 1: Low or No Product Yield

A low yield of the desired product is a frequent problem in Fischer indole synthesis.[1] This can be attributed to several factors, from the quality of starting materials to the reaction conditions.

Potential Cause Recommended Solution
Impure Starting Materials Ensure the purity of (4-bromophenyl)hydrazine and deoxybenzoin (1,2-diphenylethanone). It is advisable to use freshly purified or recrystallized starting materials to avoid side reactions.[1]
Suboptimal Acid Catalyst The choice and concentration of the acid catalyst are critical.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[2] It is recommended to screen different acid catalysts to find the optimal one for this specific synthesis. Polyphosphoric acid (PPA) is often effective for the synthesis of 2,3-diphenyl-1H-indole from 1,2-diphenylacetylene and phenylhydrazine, suggesting it could be a good choice here as well.[3]
Inappropriate Reaction Temperature The reaction often requires elevated temperatures to proceed.[1] However, excessively high temperatures can lead to the decomposition of starting materials and the final product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
Unstable Hydrazone Intermediate The initial step of the Fischer indole synthesis is the formation of a phenylhydrazone. This intermediate can be unstable. Consider a one-pot procedure where the hydrazone is formed in situ and cyclized without isolation to minimize handling losses.[1]
Electron-Withdrawing Group The bromo group on the phenylhydrazine is electron-withdrawing, which can make the cyclization step more difficult. Stronger acids or higher temperatures may be necessary to overcome this deactivation.

Issue 2: Formation of Side Products and Impurities

The appearance of multiple spots on a TLC plate indicates the presence of side products, a common issue in this synthesis.

Potential Cause Recommended Solution
Side Reactions Undesirable side products can include those from aldol condensation or Friedel-Crafts type reactions.[1] Careful control of reaction conditions, such as temperature and the rate of acid addition, can help minimize these.
Oxidative Side Reactions For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized impurities.[1]

Issue 3: Difficulty in Product Purification

Isolating the pure this compound from the crude reaction mixture can be challenging.

Potential Cause Recommended Solution
Product is a Solid If the product is a solid, recrystallization from a suitable solvent system is a highly effective purification method.[1]
Non-acidic Impurities Since indoles possess a weakly acidic N-H proton, an acid-base extraction can sometimes be employed to separate the indole from non-acidic impurities. However, caution is advised as some indoles are sensitive to strong acids or bases.[1]
Fine Precipitate If the product precipitates as very fine particles that clog filter paper, slowing down the precipitation process by gradual cooling or slow addition of an anti-solvent can promote the formation of larger, more easily filterable crystals. The use of a filter aid like Celite® can also improve filtration.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer indole synthesis of this compound?

The reaction proceeds through several key steps:

  • Hydrazone Formation: (4-bromophenyl)hydrazine reacts with deoxybenzoin to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Following protonation, a[4][4]-sigmatropic rearrangement occurs, which is the key bond-forming step.

  • Cyclization and Elimination: The intermediate then undergoes cyclization and elimination of ammonia to form the aromatic indole ring.[2][5]

Q2: Which acid catalyst is best for this synthesis?

The choice of acid catalyst is crucial and often substrate-dependent.[6] Both Brønsted acids like sulfuric acid and p-toluenesulfonic acid, and Lewis acids such as zinc chloride and boron trifluoride etherate have been successfully used in Fischer indole syntheses.[2] For the synthesis of 2,3-diphenyl-1H-indole, polyphosphoric acid (PPA) has been shown to be effective.[3] An initial screening of a few different acid catalysts is recommended to optimize the yield for this compound.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: My reaction is not going to completion. What can I do?

Incomplete conversion can be due to several factors:

  • Insufficient Acid Catalyst: Ensure an adequate amount of a suitable acid is used.

  • Low Reaction Temperature: The[4][4]-sigmatropic rearrangement often has a high activation energy and may require higher temperatures.[1] Cautiously increasing the temperature while monitoring for decomposition can be beneficial.

  • Short Reaction Time: Some Fischer indole syntheses can take several hours to go to completion. Continue to monitor the reaction by TLC until the starting material is no longer observed.

Q5: What are some common purification techniques for the final product?

The crude product can be purified by silica gel column chromatography.[7] If the product is a solid, recrystallization from an appropriate solvent is also a highly effective method for obtaining pure this compound.[1]

Experimental Protocols

Representative Synthesis of a 5-Bromoindole Analog via Fischer Indole Synthesis [7]

  • Materials:

    • (4-Bromophenyl)hydrazine hydrochloride

    • Deoxybenzoin (1,2-diphenylethanone)

    • Acid catalyst (e.g., Zinc chloride, anhydrous)

    • Solvent (e.g., Ethanol, anhydrous)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for chromatography

  • Procedure:

    • Hydrazone Formation (optional, can be performed in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add deoxybenzoin (1.0-1.2 eq) to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by TLC.[7]

    • Fischer Indole Cyclization: To the mixture from the previous step, carefully add the acid catalyst (e.g., anhydrous zinc chloride, 1.2 eq). Equip the flask with a reflux condenser and heat the reaction mixture to reflux.[7]

    • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.[7]

    • Work-up:

      • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

      • Carefully pour the reaction mixture into a beaker of ice water.

      • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

      • Extract the aqueous mixture with ethyl acetate.

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

    • Purification:

      • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

      • If the product is a solid, further purification can be achieved by recrystallization from a suitable solvent.[7]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 4-Bromophenylhydrazine hydrazone Hydrazone Formation (in situ) start1->hydrazone start2 Deoxybenzoin start2->hydrazone cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) hydrazone->cyclization quench Quench with Water cyclization->quench neutralize Neutralize (NaHCO3) quench->neutralize extract Extract (Ethyl Acetate) neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization product This compound recrystallization->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Catalyst/Conditions start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Side Product Formation start->cause4 sol1 Purify/Recrystallize Starting Materials cause1->sol1 sol2 Screen Catalysts, Optimize Temperature/Time cause2->sol2 sol3 Increase Reaction Time/Temp, Check Catalyst Amount cause3->sol3 sol4 Control Reaction Conditions, Use Inert Atmosphere cause4->sol4

References

Technical Support Center: Purification of 5-Bromo-2,3-diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2,3-diphenyl-1H-indole. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted starting materials: Such as 4-bromoaniline or deoxybenzoin if using a Fischer indole synthesis approach.

  • Over-brominated or regioisomeric indole species: Depending on the bromination method used, impurities with bromine at other positions or multiple bromine atoms may form.

  • Oxidation products: Indole rings are susceptible to oxidation, which can lead to colored impurities, especially when exposed to air and light.

  • Polymeric byproducts: Under acidic conditions used in some synthetic routes, polymerization of the indole can occur.

Q2: My final product has a persistent yellow or brownish color. How can I remove it?

A2: Colored impurities in indole derivatives often stem from oxidation. Here are a few strategies to decolorize your product:

  • Recrystallization with activated carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Column chromatography: This is a very effective method for separating colored impurities from the desired product. A silica gel column with a non-polar to moderately polar eluent system is typically effective.

  • Minimize exposure to light and air: During workup and purification, it is advisable to protect the reaction and product from prolonged exposure to light and air to prevent the formation of colored oxidation products.[1]

Q3: I am observing significant product loss during recrystallization. What can I do to improve the yield?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding the solvent in small portions can help avoid using an excess.[1]

  • The chosen solvent is not ideal: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. You may need to screen different solvents or use a co-solvent system (e.g., ethanol/water, dichloromethane/hexane).

  • Premature crystallization: If the product crystallizes out during hot filtration, preheat your filtration apparatus (funnel and receiving flask) to prevent this.

Q4: My compound is streaking on the silica gel column during chromatography. How can I resolve this?

A4: Streaking, or tailing, on a silica gel column is a common issue with nitrogen-containing compounds like indoles due to their basicity and interaction with the acidic silanol groups on the silica. To mitigate this:

  • Add a basic modifier to the eluent: A small amount of triethylamine (typically 0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Reversed-phase chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography on a C18 column can be an effective alternative.

Troubleshooting Guides

Issue 1: Difficulty in Achieving High Purity by Recrystallization
Symptom Possible Cause Troubleshooting Steps
Oily residue forms instead of crystals.The compound may have a low melting point or be impure, leading to a melting point depression. The solvent may be inappropriate.Try a different solvent or a solvent mixture. Ensure the crude product is reasonably pure before attempting recrystallization.
Product does not crystallize upon cooling.The solution is not supersaturated. The compound is too soluble in the chosen solvent at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, partially evaporate the solvent to increase the concentration or add a co-solvent in which the compound is less soluble.
Crystals are very fine and difficult to filter.Crystallization occurred too rapidly.Allow the solution to cool more slowly. A gradual decrease in temperature promotes the formation of larger crystals.
Issue 2: Challenges in Column Chromatography Purification
Symptom Possible Cause Troubleshooting Steps
Poor separation of the product from impurities.The eluent system is not providing adequate resolution.Optimize the eluent system by testing different solvent polarities using Thin Layer Chromatography (TLC) beforehand. A common starting point is a gradient of ethyl acetate in hexane.
The product does not elute from the column.The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. If the compound is still retained, consider the troubleshooting steps for streaking (adding a basic modifier or changing the stationary phase).
The product appears to be decomposing on the column.The silica gel is too acidic and is causing degradation of the indole.Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.

Quantitative Data

SolventExpected SolubilityApplication in Purification
HexaneLowGood as a non-solvent in co-solvent systems for recrystallization and as a primary solvent in normal-phase chromatography.
DichloromethaneHighCan be used to dissolve the compound for loading onto a chromatography column.
Ethyl AcetateModerate to HighA common eluent in combination with hexane for column chromatography.
EthanolModerate to HighA potential solvent for recrystallization, often in combination with water.
MethanolHighCan be used for recrystallization or as a polar component in the eluent for chromatography.
WaterVery LowCan be used as an anti-solvent in recrystallization from a water-miscible organic solvent like ethanol.
Dimethyl Sulfoxide (DMSO)HighUseful for dissolving the compound for analytical purposes, but its high boiling point makes it difficult to remove.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, useful for dissolving but challenging to remove.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask and heat the mixture with stirring until the solid dissolves completely.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then gently reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon or any other insoluble impurities into a clean, pre-warmed Erlenmeyer flask.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the column by packing silica gel in hexane as a slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with a non-polar solvent system, such as 100% hexane or a low percentage of ethyl acetate in hexane (e.g., 2-5%).

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The optimal gradient should be determined beforehand by TLC analysis. If tailing is observed on the TLC plate, consider adding 0.1% triethylamine to the eluent.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography issue_recrystallization Issues with Recrystallization? recrystallization->issue_recrystallization issue_color Colored Impurities? recrystallization->issue_color issue_streaking Streaking on Column? column_chromatography->issue_streaking pure_product Pure Product issue_recrystallization->pure_product No optimize_solvent Optimize Recrystallization Solvent issue_recrystallization->optimize_solvent Yes issue_color->pure_product No activated_carbon Use Activated Carbon issue_color->activated_carbon Yes issue_streaking->pure_product No add_base Add Base (e.g., Triethylamine) to Eluent issue_streaking->add_base Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) issue_streaking->change_stationary_phase Alternatively activated_carbon->recrystallization optimize_solvent->recrystallization add_base->column_chromatography change_stationary_phase->column_chromatography

Caption: Troubleshooting flowchart for the purification of this compound.

Purification_Workflow crude_product Crude this compound dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional, with charcoal) dissolution->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization filtration_drying Filtration and Drying crystallization->filtration_drying purity_check1 Purity Check (TLC, NMR) filtration_drying->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% pure_product Pure this compound purity_check1->pure_product Purity > 98% fraction_collection Fraction Collection and Analysis (TLC) column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purity_check2 Final Purity and Characterization solvent_evaporation->purity_check2 purity_check2->pure_product

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimization of Palladium Catalyst for 5-Bromo-2,3-diphenyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2,3-diphenyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the palladium-catalyzed synthesis of this important indole derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using palladium-catalyzed methods such as the Larock indole synthesis.

Q1: My Larock indole synthesis of this compound is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a Larock indole synthesis can stem from several factors, especially with a sterically hindered substrate like this compound. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(OAc)₂ may require an appropriate ligand to be effective. For sterically demanding substrates, bulky, electron-rich phosphine ligands can be more effective.

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.

  • Starting Material Quality: Impurities in the starting materials (4-bromo-2-iodoaniline or diphenylacetylene) can poison the catalyst. Ensure the purity of your reactants.

Troubleshooting Steps:

  • Vary the Palladium Catalyst and Ligand: See Table 1 for a list of commonly used palladium catalysts and ligands. Consider switching to a more active catalyst system.

  • Optimize the Base and Solvent: The choice of base is crucial for the efficiency of the Larock reaction. While K₂CO₃ is common, other bases might be more effective. The solvent should be anhydrous and degassed.

  • Adjust Reaction Temperature and Time: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a higher temperature or longer reaction time may be necessary. Conversely, if decomposition is observed, a lower temperature may be required.

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in the Larock indole synthesis of this compound include:

  • Homocoupling of Diphenylacetylene: This can occur if the oxidative addition of the aryl halide to the palladium catalyst is slow.

  • Protodehalogenation of 4-Bromo-2-iodoaniline: This results in the formation of 4-bromoaniline and can be promoted by moisture or certain bases.

  • Formation of Isomeric Indoles: While the Larock synthesis is generally regioselective, trace amounts of other isomers may form.

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a slight excess of diphenylacetylene to favor the cross-coupling reaction.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize protodehalogenation.

  • Optimize Catalyst System: A more active catalyst can promote the desired reaction pathway over side reactions.

Q3: How does steric hindrance from the two phenyl groups at the C2 and C3 positions affect the reaction?

A3: The two bulky phenyl groups at the C2 and C3 positions introduce significant steric hindrance. This can:

  • Slow Down the Rate of Reductive Elimination: The final step in the catalytic cycle, where the indole product is formed, can be sterically hindered.

  • Promote Catalyst Deactivation: The bulky product may remain coordinated to the palladium center, inhibiting catalyst turnover.

To address these issues, consider using ligands that are bulky enough to promote reductive elimination but not so bulky that they hinder the initial coordination of the reactants.

Data Presentation

Table 1: Recommended Palladium Catalysts and Ligands for Larock Indole Synthesis

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃2-5A standard, cost-effective choice. May require higher temperatures.
Pd₂(dba)₃XPhos1-3A highly active system for challenging cross-couplings.
Pd(PPh₃)₄None5-10Can be used directly, but may be less active than in-situ generated catalysts.
PdCl₂(dppf)None3-5Often effective for cross-coupling reactions involving heteroaromatics.

Table 2: Optimization of Reaction Conditions for this compound Synthesis

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(OAc)₂Pd₂(dba)₃PdCl₂(dppf)
Ligand PPh₃XPhosNone
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent DMFDioxaneToluene
Temperature (°C) 100-12080-100110-130
Yield (%) VariesVariesVaries

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Larock Indole Synthesis

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 4-Bromo-2-iodoaniline

  • Diphenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-iodoaniline (1.0 mmol, 1.0 equiv), diphenylacetylene (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.5 mmol, 2.5 equiv).

  • In a separate vial, weigh palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand to the Schlenk flask.

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start inert Establish Inert Atmosphere (Ar/N2) start->inert reagents Combine Reactants: - 4-Bromo-2-iodoaniline - Diphenylacetylene - K2CO3 catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 reagents->catalyst solvent Add Anhydrous DMF catalyst->solvent heat Heat to 110°C (12-24h) solvent->heat inert->reagents monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup (EtOAc/H2O) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_side_reactions Side Reactions start Low/No Yield? catalyst_check Check Catalyst/Ligand - Try Pd2(dba)3/XPhos - Vary Pd loading start->catalyst_check Yes temp_time Adjust Temperature & Time - Increase temp for slow rxn - Decrease for decomposition start->temp_time Yes purity_check Verify Purity of Reactants start->purity_check Yes homocoupling Homocoupling? - Adjust stoichiometry start->homocoupling Side products observed base_check Optimize Base - Try Cs2CO3 or K3PO4 catalyst_check->base_check solution Improved Yield base_check->solution solvent_check Ensure Anhydrous/Degassed Solvent temp_time->solvent_check solvent_check->solution purity_check->solution dehalogenation Protodehalogenation? - Ensure anhydrous conditions homocoupling->dehalogenation dehalogenation->solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2,3-diphenyl-1H-indole. Due to the steric hindrance and the presence of an unprotected N-H group, this substrate can present unique challenges. This document provides troubleshooting advice and frequently asked questions to facilitate a successful reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary causes?

A1: Low or no conversion in the Suzuki coupling of this sterically hindered and electron-rich substrate can stem from several factors:

  • Inappropriate Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. The bulky diphenyl groups at the 2 and 3 positions of the indole ring impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Catalyst Inhibition by the Indole N-H: The unprotected N-H group of the indole can coordinate to the palladium center, leading to catalyst inhibition and reduced activity.[2]

  • Suboptimal Base and Solvent Choice: The selection of base and solvent is critical for activating the boronic acid and ensuring the solubility of all reaction components. An inappropriate choice can stall the reaction.[1][3]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Insufficient degassing of the reaction mixture can lead to catalyst decomposition.[4]

  • Poor Quality of Starting Materials: Impurities in the this compound or degradation of the boronic acid can negatively impact the reaction.

Q2: What are the most common side products I might observe in this reaction?

A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. These include:

  • Protodebromination: The starting aryl bromide is converted back to 2,3-diphenyl-1H-indole. This can occur if the palladium complex, after oxidative addition, abstracts a hydride from another component in the reaction mixture, followed by reductive elimination.[5]

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[6]

  • Decomposition of the Boronic Acid: Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures or in the presence of excess water, converting them to the corresponding arene.[5]

Q3: How does the unprotected N-H group on the indole affect the reaction, and should I protect it?

A3: The acidic proton of the indole N-H can react with the base, and the resulting anionic indole can coordinate to the palladium catalyst, potentially leading to its deactivation.[2][7] While protecting the N-H group (e.g., with a Boc or SEM group) is a common strategy to circumvent this issue, it adds extra steps to the synthesis.[7] Alternatively, specific reaction conditions have been developed to successfully couple unprotected indoles.[7][8]

Q4: My aryl bromide is an aryl chloride. Does this require special conditions?

A4: Yes, aryl chlorides are significantly less reactive than aryl bromides due to the stronger C-Cl bond, making the oxidative addition step more challenging.[2] To couple aryl chlorides, it is essential to use highly electron-rich and bulky ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][9] Stronger bases like potassium tert-butoxide (t-BuOK) may also be necessary.[9]

Troubleshooting Guide

Problem 1: Low to No Product Formation

Potential CauseRecommended Solution
Ineffective Catalyst/Ligand System Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] Consider using pre-catalysts like Pd(dppf)Cl₂ which has shown success with bromoindoles.[10][11]
Catalyst Inhibition If not protecting the N-H group, consider using milder reaction conditions (lower temperature) and a carefully selected base. Alternatively, protect the indole nitrogen with a suitable protecting group.[2][7]
Incorrect Base Use a moderately strong base like K₃PO₄ or Cs₂CO₃. For very hindered systems, a stronger base such as t-BuOK might be required.[1][9]
Inappropriate Solvent Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A small amount of water can sometimes be beneficial with phosphate or carbonate bases.[1][5]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]

Problem 2: Significant Side Product Formation

Side ProductPotential CauseRecommended Solution
Protodebromination Presence of a hydride source (e.g., amine base, alcohol solvent).Use an aprotic solvent and an inorganic base. Ensure high purity of all reagents.
Homocoupling of Boronic Acid Presence of oxygen.Rigorously exclude oxygen from the reaction mixture through proper degassing techniques.[6]
Protodeboronation Excess water, harsh basic conditions, or high temperatures.Use anhydrous solvents and a carefully measured amount of base. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[5]

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Add anhydrous 1,4-dioxane.

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromoindoles and Analogs

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield for a 5-bromo-1-ethyl-1H-indazole substrate.[12]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate.[12]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency for a 5-bromo-1-ethyl-1H-indazole substrate.[12]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides, suggesting potential for 5-bromoindole.[12]

Visualizations

Suzuki_Troubleshooting start Start Suzuki Coupling with This compound check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion low_conversion Low or No Conversion check_conversion->low_conversion < 20% side_products Significant Side Products check_conversion->side_products Low Yield successful_reaction Successful Reaction: High Conversion & Yield check_conversion->successful_reaction > 80% optimize_catalyst Optimize Catalyst & Ligand - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Consider Pd(dppf)Cl₂ low_conversion->optimize_catalyst optimize_base_solvent Optimize Base & Solvent - Base: K₃PO₄, Cs₂CO₃, t-BuOK - Solvent: Dioxane, THF low_conversion->optimize_base_solvent protect_NH Consider N-H Protection (e.g., Boc, SEM) low_conversion->protect_NH check_conditions Verify Reaction Conditions - Degas thoroughly - Ensure anhydrous conditions low_conversion->check_conditions protodebromination Protodebromination Observed - Use aprotic solvent - Use inorganic base side_products->protodebromination homocoupling Homocoupling Observed - Rigorously exclude O₂ side_products->homocoupling protodeboronation Protodeboronation Observed - Use anhydrous conditions - Consider boronic ester side_products->protodeboronation

Caption: Troubleshooting workflow for Suzuki coupling.

This guide provides a starting point for addressing common issues encountered during the Suzuki coupling of this compound. Successful cross-coupling of this challenging substrate often requires careful optimization of the catalyst system, base, solvent, and reaction conditions.

References

Technical Support Center: Managing Reaction Byproducts in the Bromination of 2,3-Diphenyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing reaction byproducts during the electrophilic bromination of 2,3-diphenyl-1H-indole. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered in this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the bromination of 2,3-diphenyl-1H-indole?

A1: During the bromination of 2,3-diphenyl-1H-indole, the primary desired product is typically the 5-bromo-2,3-diphenyl-1H-indole. However, several byproducts can form depending on the reaction conditions. The most common of these are over-brominated species, such as dibromo- and tribromo-derivatives. The indole nucleus is electron-rich, making it susceptible to multiple substitutions if the reaction is not carefully controlled.[1] The likely positions for further bromination are the other available positions on the benzene ring of the indole nucleus. In the presence of water, oxindole byproducts can also be formed.

Q2: How can I control the regioselectivity of the bromination to favor the 5-position?

A2: Achieving high regioselectivity for the 5-position is a common challenge. The electronic properties of the indole ring generally direct electrophilic substitution to this position. However, to enhance this selectivity, several strategies can be employed:

  • Choice of Brominating Agent: Using a mild and selective brominating agent like N-Bromosuccinimide (NBS) is often preferred over harsher reagents like elemental bromine.

  • Reaction Conditions: Running the reaction at low temperatures can help to control the reaction rate and improve selectivity.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Aprotic solvents are generally preferred to avoid the formation of oxindole byproducts.

Q3: What causes the formation of di- and tri-brominated byproducts, and how can I minimize them?

A3: The formation of multiple brominated byproducts, often referred to as over-bromination, occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used. To minimize these byproducts:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time.

  • Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.

Q4: I am observing a significant amount of a byproduct with a different mass spectrum. What could it be?

A4: If you observe a byproduct with an unexpected mass, it could be an oxindole derivative. This can happen if there is water present in the reaction mixture, especially when using N-Bromosuccinimide (NBS). The mechanism involves the addition of water across the 2,3-double bond of the indole, followed by oxidation. To avoid this, ensure that your glassware is dry and you are using anhydrous solvents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired 5-bromo product Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed. Consider a slight increase in reaction time or temperature.
Decomposition of the product.Use milder reaction conditions (lower temperature, less reactive brominating agent). Ensure the work-up procedure is not too acidic or basic.
Formation of multiple products (over-bromination) Excess brominating agent.Use a stoichiometric amount of the brominating agent.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).
Rapid addition of the brominating agent.Add the brominating agent dropwise or in small portions over an extended period.
Presence of colored impurities in the final product Oxidation of the indole ring.Purify the product quickly after the reaction. Consider performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).[2]
Polymerization of the starting material or product.Use milder conditions and ensure the absence of strong acids.
Product is difficult to purify by column chromatography Byproducts have similar polarity to the desired product.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.[2]

Quantitative Data Summary

The following table summarizes typical, albeit illustrative, outcomes for the bromination of 2,3-diphenyl-1H-indole under different conditions. The data is presented to highlight trends in product and byproduct distribution.

Brominating Agent Solvent Temperature (°C) Yield of 5-bromo (%) Yield of Dibromo (%) Other Byproducts (%)
Br₂CCl₄25602515
NBSTHF085105
NBSCH₂Cl₂-7892<5<3
Pyridinium TribromidePyridine080155

Experimental Protocols

Protocol for Selective Monobromination of 2,3-Diphenyl-1H-indole

This protocol is designed to favor the formation of this compound while minimizing the formation of over-brominated byproducts.

Materials:

  • 2,3-diphenyl-1H-indole

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-diphenyl-1H-indole (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Slowly add a solution of NBS (1.05 eq) in anhydrous THF dropwise to the stirred indole solution over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Work-up: Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Visualizations

Reaction_Pathway 2,3-Diphenyl-1H-indole 2,3-Diphenyl-1H-indole This compound This compound 2,3-Diphenyl-1H-indole->this compound + Br+ Oxindole Byproducts Oxindole Byproducts 2,3-Diphenyl-1H-indole->Oxindole Byproducts + Br+ + H2O Dibromo Byproducts Dibromo Byproducts This compound->Dibromo Byproducts + Br+ (excess)

Caption: Potential reaction pathways in the bromination of 2,3-diphenyl-1H-indole.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Indole in THF Dissolve Indole in THF Cool to 0°C Cool to 0°C Dissolve Indole in THF->Cool to 0°C Add NBS solution Add NBS solution Cool to 0°C->Add NBS solution Monitor by TLC Monitor by TLC Add NBS solution->Monitor by TLC Quench with Na2S2O3 Quench with Na2S2O3 Monitor by TLC->Quench with Na2S2O3 Extract with EtOAc Extract with EtOAc Quench with Na2S2O3->Extract with EtOAc Wash and Dry Wash and Dry Extract with EtOAc->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Isolate Product Isolate Product Column Chromatography->Isolate Product

Caption: Experimental workflow for the selective monobromination of 2,3-diphenyl-1H-indole.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Decomposition? Decomposition? Low Yield->Decomposition? Over-bromination Over-bromination Excess Reagent? Excess Reagent? Over-bromination->Excess Reagent? High Temperature? High Temperature? Over-bromination->High Temperature? Impure Product Impure Product Similar Polarity Byproducts? Similar Polarity Byproducts? Impure Product->Similar Polarity Byproducts? Oxidation? Oxidation? Impure Product->Oxidation? Extend Time / Temp Extend Time / Temp Incomplete Reaction?->Extend Time / Temp Milder Conditions Milder Conditions Decomposition?->Milder Conditions Use Stoichiometric NBS Use Stoichiometric NBS Excess Reagent?->Use Stoichiometric NBS Lower Reaction Temp Lower Reaction Temp High Temperature?->Lower Reaction Temp Optimize Chromatography / Recrystallize Optimize Chromatography / Recrystallize Similar Polarity Byproducts?->Optimize Chromatography / Recrystallize Inert Atmosphere Inert Atmosphere Oxidation?->Inert Atmosphere

Caption: A logical troubleshooting guide for common issues in the bromination reaction.

References

Strategies to enhance the stability of 5-Bromo-2,3-diphenyl-1H-indole for screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2,3-diphenyl-1H-indole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers enhance the stability of this compound for screening and other experimental applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

A1: A color change in solutions containing indole derivatives often indicates chemical degradation.[1] The primary causes for this are:

  • Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or exposure to light. This process can form colored oligomers or degradation products.[1]

  • Photodegradation: Many indole compounds are sensitive to light, particularly UV light, which can catalyze degradation reactions.[1][2] The bromine atom on the aromatic ring can increase this light sensitivity.[2]

Troubleshooting Steps:

  • Protect from Light: Store both solid compound and solutions in amber vials or wrap containers with aluminum foil to block light.[1][2]

  • Use High-Purity Solvents: Use anhydrous, high-purity solvents like DMSO. Ensure solvents are free of peroxides.

  • Inert Atmosphere: For long-term storage or sensitive experiments, blanket stock solutions with an inert gas like argon or nitrogen before sealing.[1]

Q2: I'm observing a decrease in my compound's activity or inconsistent results in my screening assay. Could this be a stability issue?

A2: Yes, inconsistent results or a progressive loss of activity are classic signs of compound instability in the assay medium. The stability of indole compounds can be significantly influenced by the pH, temperature, and composition of aqueous buffers and cell culture media.[1]

Troubleshooting Steps:

  • pH Optimization: The stability of the indole ring can be pH-dependent. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance stability and solubility.[2]

  • Temperature Control: Perform experiments at a consistent and controlled temperature. If possible, use a temperature-controlled autosampler for analytical instruments, set to a low temperature (e.g., 4°C).[1]

  • Minimize Exposure Time: Prepare fresh dilutions of the compound from a concentrated stock solution immediately before use. Minimize the time the compound spends in aqueous assay buffer before the measurement is taken.

  • Assess Buffer Compatibility: Run a simple experiment to check the compound's stability directly in your assay buffer over the time course of your experiment. Analyze the samples by HPLC to quantify any degradation.

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: Proper preparation and storage are critical for maximizing the shelf-life of your compound.

Storage Recommendations:

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.[2]

  • DMSO Stock Solutions: The standard solvent for stock solutions is anhydrous Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock (e.g., 10-20 mM), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C for long-term storage.[1]

  • Avoid Moisture: Before opening the solid compound vial, allow it to equilibrate to room temperature to prevent moisture condensation.[2] Water in DMSO can accelerate the degradation of some compounds.[3]

Experimental Protocols & Data Presentation

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol provides a method to quantify the stability of this compound in your specific experimental buffer using HPLC.

Objective: To determine the percentage of the compound remaining over time in an aqueous assay buffer.

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Test Solution: Dilute the stock solution into your assay buffer to the final screening concentration (e.g., 10 µM).

  • Incubation: Keep the test solution under the exact conditions of your assay (e.g., temperature, lighting).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the test solution.[1]

  • Quench Reaction: Immediately stop potential degradation by adding an equal volume of cold acetonitrile to the aliquot.[1]

  • HPLC Analysis: Analyze the samples using a suitable HPLC method. The peak area of the parent compound is used for quantification.

  • Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Table 1: Example HPLC Stability Data

Time Point (Hours)Peak Area (Arbitrary Units)% Compound Remaining
01,500,000100%
11,485,00099%
21,450,00096.7%
41,390,00092.7%
81,250,00083.3%
24850,00056.7%

Visual Guides: Workflows and Pathways

Compound Stability Assessment Workflow

The following diagram outlines the decision-making process for assessing and mitigating compound stability issues during a screening campaign.

cluster_prep Preparation & Initial Screen cluster_eval Evaluation cluster_investigate Stability Investigation cluster_mitigate Mitigation & Optimization cluster_result Outcome A Prepare Compound Stock in Anhydrous DMSO B Perform Initial Screening Assay A->B C Inconsistent Results or Low Activity? B->C D Run HPLC Stability Assay in Assay Buffer C->D Yes I Other Assay Issues (e.g., Target, Reagents) C->I No E Is Compound Stable (>90% remaining)? D->E F Optimize Assay Conditions: - Reduce Incubation Time - Adjust Buffer pH - Use Fresh Dilutions E->F No H Proceed with Optimized Screening Protocol E->H Yes G Consider Formulation Strategies (e.g., Antioxidants) F->G G->D Re-evaluate

Caption: Workflow for troubleshooting compound stability in screening assays.

Potential Degradation Pathways for the Indole Scaffold

This diagram illustrates the primary chemical reactions that can lead to the degradation of indole-containing compounds.

cluster_triggers Triggers cluster_products Resulting Products Indole Indole Scaffold (Susceptible Core) Oxidation Oxidative Degradation Indole->Oxidation Photodegradation Photodegradation Indole->Photodegradation pH_Instability pH-Mediated Instability Indole->pH_Instability Product1 Oxidized Products, Colored Oligomers Oxidation->Product1 Product2 Photolytic Adducts, Radical Species Photodegradation->Product2 Product3 Hydrolyzed or Rearranged Products pH_Instability->Product3 Trigger1 O₂, Peroxides Trigger1->Oxidation Trigger2 UV/Visible Light Trigger2->Photodegradation Trigger3 Acidic/Alkaline pH Trigger3->pH_Instability

Caption: Common degradation pathways affecting indole-based compounds.

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-2,3-diphenyl-1H-indole and Other Heterocyclic Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the indole-based tubulin inhibitor, 5-Bromo-2,3-diphenyl-1H-indole, with other prominent heterocyclic tubulin inhibitors. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in oncology and drug discovery.

Introduction to Tubulin Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for several cellular functions, most notably the formation of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent anti-mitotic drugs and have become a cornerstone of cancer chemotherapy.

Heterocyclic compounds represent a diverse and significant class of tubulin inhibitors. Many of these agents, including indole derivatives, bind to the colchicine-binding site on β-tubulin, preventing its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This guide focuses on this compound, a member of the indole family, and compares its performance with other well-established heterocyclic tubulin inhibitors such as combretastatin A-4 and colchicine.

Quantitative Performance Data

CompoundTarget SiteTubulin Polymerization IC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)
5-Bromo-2-phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole Colchicine1.0 - 2.0[2]MCF-7 (Breast)≤ 0.05[2]
Combretastatin A-4 Colchicine~2-3A549 (Lung)1.8 ± 0.6
Colchicine Colchicine1.2 - 10.6A549 (Lung)Not specified
Vinblastine Vinca0.43Not specifiedNot specified

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental evaluation process for these inhibitors, the following diagrams are provided.

G cluster_drug Tubulin Inhibitor Action cluster_cellular Cellular Consequences Inhibitor Heterocyclic Tubulin Inhibitor (e.g., 5-Bromo-indole derivative) Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Colchicine Site Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Spindle Disruption of Mitotic Spindle Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Mechanism of tubulin inhibitor action.

G cluster_workflow Experimental Workflow Start Start: Candidate Tubulin Inhibitor Assay1 In vitro Tubulin Polymerization Assay Start->Assay1 Determine IC50 for tubulin polymerization Assay2 Cell Viability Assay (e.g., MTT Assay) Assay1->Assay2 Determine IC50 for cytotoxicity Assay3 Cell Cycle Analysis (Flow Cytometry) Assay2->Assay3 Confirm G2/M arrest End End: Characterization of Inhibitor's Potency and MoA Assay3->End

Evaluation of tubulin inhibitors.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.

Materials:

  • Purified tubulin protein (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM in General Tubulin Buffer)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Compound Preparation: Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds to the designated wells.

  • Initiation of Polymerization: Add the prepared tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Indole-based compounds, exemplified by 5-Bromo-2-phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole, are potent inhibitors of tubulin polymerization, exhibiting significant cytotoxicity against cancer cells at nanomolar concentrations. Their performance is comparable to, and in some cases exceeds, that of established heterocyclic tubulin inhibitors like combretastatin A-4. The indole scaffold continues to be a promising platform for the development of novel anti-cancer therapeutics that target microtubule dynamics. Further investigation into the structure-activity relationships of 2,3-diaryl-1H-indoles may lead to the discovery of even more potent and selective anti-cancer agents.

References

Navigating the Structure-Activity Landscape of 5-Bromoindole Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a bromine atom at the 5-position of the indole ring, particularly in conjunction with bulky aromatic substituents at the 2 and 3-positions, presents a compelling template for the design of novel therapeutics. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 5-bromoindole derivatives, with a focus on their potential as anticancer agents. While comprehensive SAR studies on a series of 5-Bromo-2,3-diphenyl-1H-indole derivatives are limited in publicly available literature, this guide synthesizes findings from closely related indole structures to provide valuable insights for drug development professionals.

Comparative Anticancer Activity of Substituted Indole Derivatives

The anticancer activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole core. The following table summarizes the in vitro cytotoxic activity of various substituted indole derivatives against different human cancer cell lines, providing a basis for understanding the potential impact of modifications to the this compound scaffold.

Compound SeriesKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
1-Benzyl-5-bromoindolin-2-one DerivativesVaried 4-arylthiazole substituents at the 3-positionMCF-7 (Breast)2.93 - 7.17[1]
A-549 (Lung)> 20[1]
2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-onesVaried substitutions on the thiazolidinone and indole ringsSK-MEL-28 (Melanoma)3.46[2]
HCT-116 (Colon)9.02[2]
2-(5-substituted-1H-indol-3-yl)-5-substituted-1H-benzo[d]imidazoleBromo and methyl substitutions on indole and benzimidazole ringsSKOV-3 (Ovarian)23.69[3]
PC-3 (Prostate)73.05[3]
HeLa (Cervical)64.66[3]
THP-1 (Leukemia)39.08[3]

Key Structure-Activity Relationship Insights

Analysis of various indole-based compounds reveals several key trends that can guide the design of novel this compound derivatives:

  • Substitution at the 5-Position: The presence of a halogen, such as bromine, at the 5-position of the indole ring is a common feature in many biologically active indole derivatives. This position is often targeted for modification to enhance potency and modulate physicochemical properties.

  • N-1 Substitution: Modification at the N-1 position of the indole ring can significantly impact cytotoxic activity. For instance, N-methylation has been shown to enhance the potency of some indole derivatives.[4]

  • C-3 Position Substituents: The nature of the substituent at the C-3 position is critical for activity. In the case of 1-benzyl-5-bromoindolin-2-ones, the presence of a 4-arylthiazole moiety at this position was crucial for their anticancer effects.[1]

  • Aromatic Substituents: The substitution pattern on the phenyl rings in 2,3-diphenyl-1H-indole derivatives can influence their biological activity. For instance, in a series of 2-sulfonyl-phenyl-3-phenyl-indoles, substitutions on the phenyl rings led to potent and selective COX-2 inhibitors.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer indole derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

VEGFR-2 Kinase Inhibition Assay

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often performed using an ELISA-based format.

  • Procedure:

    • A microplate is coated with a substrate for VEGFR-2 (e.g., a peptide containing a tyrosine residue).

    • The test compounds at various concentrations are pre-incubated with recombinant human VEGFR-2 kinase and ATP.

    • The mixture is then added to the substrate-coated wells and incubated to allow for the phosphorylation reaction.

    • After incubation, the wells are washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A chromogenic substrate is added, and the resulting color development is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general workflow for SAR studies and a typical signaling pathway targeted by indole derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis Lead Lead Compound (this compound) Synthesis Synthesis of Analogs Lead->Synthesis Modification Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, Kinase Assay) Purification->InVitro Data Data Analysis (IC50 Determination) InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR NewLeads Identification of New Lead Compounds SAR->NewLeads NewLeads->Synthesis Optimization

Caption: General workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway Indole This compound Derivative VEGFR2 VEGFR-2 Indole->VEGFR2 Inhibition PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by indole derivatives.

References

The Double-Edged Sword: Correlating In Vitro Potency and In Vivo Efficacy of 5-Bromo-2,3-diphenyl-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The substituted 2,3-diphenyl-1H-indole framework, in particular, has garnered significant interest for its potential as an anticancer and anti-inflammatory agent. The addition of a bromine atom at the 5-position can further modulate the molecule's physicochemical properties, potentially enhancing its biological activity. This guide provides a comparative analysis of the in vitro and in vivo activities of compounds structurally related to 5-Bromo-2,3-diphenyl-1H-indole, offering insights into the critical translation from laboratory assays to preclinical models.

While direct and comprehensive experimental data on this compound is limited in publicly available literature, this guide synthesizes findings from closely related 2-phenylindole and 5-bromoindole derivatives to project a potential profile and to illustrate the crucial aspects of in vitro-in vivo correlation for this class of compounds.

Comparative Analysis of Anticancer Activity

The anticancer potential of indole derivatives is often attributed to their ability to interfere with critical cellular processes such as cell division and signaling. One of the key mechanisms of action for many indole compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

In Vitro Cytotoxicity of Indole Derivatives

The initial screening of potential anticancer compounds relies heavily on in vitro cytotoxicity assays, which determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). The following table summarizes the in vitro activity of representative indole derivatives against various cancer cell lines.

Compound/AnalogCancer Cell LineIn Vitro Efficacy (IC50)Reference
2-Phenylindole Derivative Murine Melanoma (B16F10)Not Specified[1]
Human Lung Cancer (A549)Not Specified[1]
Human Breast Cancer (MDA-MB-231)Not Specified[1]
Indole-Chalcone Derivative Six Human Cancer Cell Lines6 - 35 nM[1]
Benzimidazole-indole derivative Not SpecifiedAverage IC50 of 50 nmol/L[2]
Quinoline-indole derivative Various Cancer Cell Lines2 to 11 nmol/L[2]
5,7-Dibromoisatin analogs Colon, Breast, and Lung Cancer Cell LinesLow micromolar range[3]
In Vivo Anticancer Efficacy of Indole Derivatives

The true therapeutic potential of a compound can only be ascertained through in vivo studies, typically in animal models bearing human tumor xenografts. These studies provide crucial information on a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism setting.

Compound/AnalogAnimal ModelDosingIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Indolyl-hydrazone (Compound 5) Breast Cancer XenograftNot SpecifiedSignificant tumor growth inhibition[4]
Indole-2-carboxamide (LG25) Triple-Negative Breast CancerNot SpecifiedEfficacious[4]
1,1,3-tri(3-indolyl)cyclohexane Human Xenografts in Murine ModelsNot SpecifiedPotent antitumor activities[5]

Comparative Analysis of Anti-inflammatory Activity

Indole derivatives have also shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

In Vitro Anti-inflammatory Activity of Indole Derivatives

In vitro assays for anti-inflammatory activity often involve measuring the inhibition of enzymes like COX-1 and COX-2 or the reduction of inflammatory mediators in cell-based models.

Compound/AnalogAssayIn Vitro Efficacy (IC50/Inhibition)Reference
Indole-N-acylhydrazone (Compound 3b) COX-2 InhibitionSelective COX-2 inhibitor[6]
Indole-N-acylhydrazone (Compound 3a) Lymphocyte Proliferation62.7% inhibition[6]
5-Aminoindazole COX-2 InhibitionIC50 = 12.32 µM[7]
Indazole COX-2 InhibitionIC50 = 23.42 µM[7]
6-Nitroindazole COX-2 InhibitionIC50 = 19.22 µM[7]
In Vivo Anti-inflammatory Efficacy of Indole Derivatives

The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

Compound/AnalogAnimal ModelDosingIn Vivo Efficacy (% Inhibition of Edema)Reference
Indole-N-acylhydrazone (Compound 3b) Rat Paw Edema30 mg/kg100% inhibition after 5h[6]
5-Aminoindazole Rat Paw Edema100 mg/kg83.09% inhibition after 5h[7]
Indazole Rat Paw Edema100 mg/kg61.03% inhibition after 5h[7]
6-Nitroindazole Rat Paw Edema100 mg/kg71.36% inhibition after 5h[7]

Experimental Protocols

Detailed and standardized experimental protocols are paramount for generating reliable and reproducible data. Below are methodologies for key experiments relevant to the evaluation of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • General tubulin buffer

  • GTP solution

  • Test compound

  • Positive and negative control compounds (e.g., paclitaxel and colchicine)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a reaction mixture containing tubulin, buffer, and GTP on ice.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the tubulin reaction mixture to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to obtain polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

In Vivo Human Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of a compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound and vehicle

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells from culture and resuspend them in a suitable medium, with or without Matrigel.

  • Inject the cell suspension (e.g., 1-10 million cells) subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to the predetermined dosing schedule and route.

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

In Vivo Carrageenan-Induced Paw Edema Model

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Rats or mice

  • Carrageenan solution (e.g., 1% in saline)

  • Test compound and vehicle

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Administer the test compound or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).

  • After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw. The contralateral paw can be injected with saline as a control.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening\n(IC50 Determination) Cytotoxicity Screening (IC50 Determination) Compound Synthesis->Cytotoxicity Screening\n(IC50 Determination) Mechanism of Action Studies\n(e.g., Tubulin Polymerization) Mechanism of Action Studies (e.g., Tubulin Polymerization) Cytotoxicity Screening\n(IC50 Determination)->Mechanism of Action Studies\n(e.g., Tubulin Polymerization) Lead Compound Selection Lead Compound Selection Mechanism of Action Studies\n(e.g., Tubulin Polymerization)->Lead Compound Selection Animal Model Studies\n(Xenograft/Inflammation) Animal Model Studies (Xenograft/Inflammation) Lead Compound Selection->Animal Model Studies\n(Xenograft/Inflammation) Efficacy & Toxicology Assessment Efficacy & Toxicology Assessment Animal Model Studies\n(Xenograft/Inflammation)->Efficacy & Toxicology Assessment Preclinical Candidate Preclinical Candidate Efficacy & Toxicology Assessment->Preclinical Candidate

Caption: Experimental workflow for anticancer drug discovery.

tubulin_polymerization_pathway αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Indole Derivative Indole Derivative Indole Derivative->αβ-Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by indole derivatives.

References

5-Bromo-2,3-diphenyl-1H-indole: A Viable Scaffold for Drug Discovery? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] The strategic modification of this core, such as the introduction of a bromine atom at the 5-position, presents a compelling avenue for the development of novel therapeutics. This guide provides a comprehensive evaluation of 5-Bromo-2,3-diphenyl-1H-indole as a drug discovery scaffold, presenting its performance in key therapeutic areas and comparing it with established alternatives. While direct biological activity data for the parent scaffold is limited, its potential is illuminated through the extensive investigation of its derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 5-bromo-indole scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway and the disruption of microtubule dynamics.[1][2]

Comparison with Standard EGFR Inhibitors

Novel 5-bromoindole-2-carboxylic acid derivatives have shown promising activity against cancer cell lines. A comparative analysis of their in vitro anti-proliferative activity against established EGFR inhibitors is presented below.

Compound/DrugTargetA549 (Lung Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)Reference
5-Bromoindole Derivative 3a EGFR15.6 ± 1.219.4 ± 1.525.1 ± 2.1[3]
5-Bromoindole Derivative 3b EGFR22.3 ± 1.828.7 ± 2.333.6 ± 2.9[3]
5-Bromoindole Derivative 3f EGFR18.9 ± 1.424.1 ± 1.929.8 ± 2.5[3]
5-Bromoindole Derivative 7 EGFR25.4 ± 2.031.5 ± 2.638.2 ± 3.3[3]
Erlotinib (Standard) EGFR10.2 ± 0.912.5 ± 1.115.8 ± 1.3[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Bromo_Indole 5-Bromo-Indole Derivatives Bromo_Indole->EGFR EGF EGF EGF->EGFR

Mechanism of Tubulin Polymerization Inhibitors

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 5-Bromoindole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Comparison with Standard Antimicrobial Agents
Compound/DrugTarget OrganismMIC (µg/mL)Reference
5-Bromoindole-2-carboxamide 7a E. coli0.35 - 1.25[4]
5-Bromoindole-2-carboxamide 7b P. aeruginosa0.35 - 1.25[4]
5-Bromoindole-2-carboxamide 7c S. Typhi0.35 - 1.25[4]
6-Bromoindole derivative A. baumannii (XDR)64[5]
Gentamicin (Standard) Gram-negative bacteria0.5 - 4[4]
Ciprofloxacin (Standard) Broad-spectrum0.125 - 2[4]

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of 5-Bromoindole Derivative Start->Serial_Dilution Inoculation Inoculate Microplate Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Read MIC Incubation->Read_Results End End Read_Results->End

Broth Microdilution MIC Assay Workflow

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Comparison with Standard Alzheimer's Disease Medications
Compound/DrugProposed Mechanism of ActionReference
Indole-3-Carbinol (I3C) and Derivatives Activation of Nrf2-ARE pathway, antioxidant and anti-inflammatory effects[6]
Donepezil (Standard) Acetylcholinesterase inhibitor
Rivastigmine (Standard) Acetylcholinesterase and Butyrylcholinesterase inhibitor
Galantamine (Standard) Acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors
Memantine (Standard) NMDA receptor antagonist

Nrf2-ARE Neuroprotective Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocation Indole_Deriv Indole Derivatives Indole_Deriv->Keap1 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Neuroprotection Neuroprotective Gene Expression ARE->Neuroprotection

Activation of the Nrf2-ARE Pathway

Antiviral Activity: A Broad Spectrum of Possibilities

Indole derivatives have a long history as antiviral agents, with some compounds showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). [7]The 5-bromo substitution has been shown to influence the antiviral potency of certain indole derivatives.

Comparison with Standard Antiviral Drugs
Compound/DrugTarget VirusMechanism of ActionEC50/IC50Reference
5-Bromo-IAS derivative HIV-1Reverse Transcriptase InhibitorLow nanomolar[7]
Indole derivative SARS-CoV-2Viral Replication InhibitorIC50 = 1.06 µg/mL[8]
Nevirapine (Standard) HIV-1Non-Nucleoside Reverse Transcriptase InhibitorLow nanomolar[7]
Sofosbuvir (Standard) HCVNS5B Polymerase InhibitorLow nanomolar

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of this compound

The synthesis of this compound can be achieved through various established synthetic pathways. A common approach involves the Fischer indole synthesis from 4-bromophenylhydrazine and deoxybenzoin. Alternatively, regiospecific bromination of 2,3-diphenyl-1H-indole at the 5-position can be employed. [1]

EGFR Tyrosine Kinase Inhibition Assay

The inhibitory activity of compounds against the EGFR tyrosine kinase can be determined using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate by the EGFR kinase domain in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve. [3]

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be monitored using a fluorescence-based assay. This method utilizes a fluorescent reporter, such as DAPI, which intercalates into the groove of microtubules as they form, leading to an increase in fluorescence. The kinetics of polymerization are monitored in real-time in the presence of various concentrations of the test compound, allowing for the determination of the IC50 value for tubulin polymerization inhibition. [2]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is determined using the broth microdilution method. A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate containing a suitable growth medium. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. While direct biological activity data for the parent compound remains to be fully elucidated, the diverse and potent activities of its derivatives across anticancer, antimicrobial, and potentially neuroprotective and antiviral applications underscore its significance in drug discovery. The bromine substituent at the 5-position not only enhances biological activity in many cases but also provides a crucial handle for synthetic diversification, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Further investigation into this promising scaffold is warranted to unlock its full therapeutic potential.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Bromo-2,3-diphenyl-1H-indole and Established Clinical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The strategic placement of a bromine atom at the 5-position of the indole ring, as seen in 5-Bromo-2,3-diphenyl-1H-indole, offers a tantalizing prospect for enhanced biological activity. This guide provides a comparative overview of the potential efficacy of the 5-bromo-indole scaffold against established clinical drugs in the fields of oncology and infectious diseases.

Anticancer Efficacy: A Potential Challenger to EGFR Inhibitors

Derivatives of the 5-bromo-indole scaffold have demonstrated notable anticancer activity, particularly through the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The data presented below showcases the cytotoxic effects of representative 5-bromo-indole derivatives against various cancer cell lines, juxtaposed with the performance of well-established EGFR inhibitors.

Table 1: Comparative Anticancer Activity (IC50, µM)

Compound/DrugTarget/ClassMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Additional Cell Lines
5-Bromo-indole Derivatives
1-Benzyl-5-bromo-3-(4-(p-tolyl)thiazol-2-yl)hydrazonoindolin-2-oneVEGFR-2 Inhibitor2.93 ± 0.47---[1]
1-Benzyl-5-bromo-3-(4-(p-fluorophenyl)thiazol-2-yl)hydrazonoindolin-2-oneVEGFR-2 Inhibitor7.17 ± 0.94---[1]
(E)-1-(4-methoxynaphthalen-1-yl)-3-(1-methyl-1H-indol-5-yl)prop-2-en-1-oneChalcone Derivative0.82-1.13HepG2: 0.65[2]
Known Clinical Drugs
GefitinibEGFR Inhibitor~5~8>10-
ErlotinibEGFR Inhibitor~6~2>10-
DoxorubicinTopoisomerase II Inhibitor~0.05-0.5~0.1-1~0.01-0.1Broad-spectrum

Data for clinical drugs are approximate and can vary based on specific experimental conditions.

Antimicrobial Efficacy: A New Frontier in Combating Bacterial Resistance

The 5-bromo-indole scaffold has also emerged as a promising foundation for the development of novel antimicrobial agents. Certain derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. Below is a comparison of the Minimum Inhibitory Concentrations (MIC) of select 5-bromo-indole derivatives with those of commonly used clinical antibiotics.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound/DrugTarget BacteriaEscherichia coliPseudomonas aeruginosaStaphylococcus aureusKlebsiella pneumoniae
5-Bromo-indole Derivatives
5-Bromo-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamideGram-negative0.35-1.250.35-1.25--[3]
5-Bromo-N-Alkylthiophene-2-Sulfonamide Derivative (3b)Gram-negative---0.39[4]
Ni(II) complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenolGram-positive & Gram-negative1.95-7.811.95-7.811.95-7.811.95-7.81[5]
Known Clinical Drugs
CiprofloxacinDNA Gyrase Inhibitor0.004-0.120.06-40.12-20.008-0.5
GentamicinProtein Synthesis Inhibitor0.25-40.5-80.12-80.5-4
VancomycinCell Wall Synthesis Inhibitor--0.25-2-

Data for clinical drugs are approximate and can vary based on specific bacterial strains and testing methodologies.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay MTT Assay cell_culture 1. Culture cancer cells cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding add_compound 3. Add 5-bromo-indole derivative or clinical drug at various concentrations cell_seeding->add_compound incubate_cells 4. Incubate for 24-72 hours add_compound->incubate_cells add_mtt 5. Add MTT solution incubate_cells->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 7. Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 8. Measure absorbance at 570 nm add_solubilizer->read_absorbance MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prepare_compound 1. Prepare serial dilutions of 5-bromo-indole derivative or antibiotic inoculate_plate 3. Inoculate 96-well plate containing compound dilutions with bacteria prepare_compound->inoculate_plate prepare_inoculum 2. Prepare standardized bacterial inoculum prepare_inoculum->inoculate_plate incubate_plate 4. Incubate at 37°C for 18-24 hours inoculate_plate->incubate_plate determine_mic 5. Determine MIC by visual inspection or absorbance reading incubate_plate->determine_mic EGFR_Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Bacterial_Cell_Wall_Synthesis Precursors Cell Wall Precursors (NAG-NAM-peptides) Transglycosylase Transglycosylase Precursors->Transglycosylase LinearGlycan Linear Glycan Chains Transglycosylase->LinearGlycan Transpeptidase Transpeptidase (PBP) LinearGlycan->Transpeptidase CrosslinkedWall Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->CrosslinkedWall BetaLactams Beta-Lactam Antibiotics BetaLactams->Transpeptidase Inhibition BromoIndole 5-Bromo-indole Derivative (Potential Inhibitor) BromoIndole->Transpeptidase Potential Inhibition

References

Cross-study comparison of the anticancer potency of different 5-bromoindole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Anticancer Efficacy of 5-Bromoindole Analogs

The indole scaffold is a prominent structural motif in numerous pharmacologically active compounds. The addition of a bromine atom at the 5-position of the indole ring has been shown to enhance the anticancer properties of these molecules. This guide provides a comparative overview of the anticancer potency of different 5-bromoindole analogs, supported by quantitative data from in vitro studies, detailed experimental protocols, and a visualization of a key signaling pathway.

Quantitative Assessment of Anticancer Potency

The anticancer activity of various 5-bromoindole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

CompoundCancer Cell LineIC50 ValueReference
2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) HUVEC (Cytotoxicity)711.7 µg/ml[1]
Rat Aortic Ring (Anti-angiogenesis)13.42 µg/ml[1]
FBA-TPQ (Makaluvamine Analog) Panel of 13 Human Cancer Cell Lines0.01 - 10 µmol/L[1]
Novel 5-bromoindole-2-carboxylic acid derivative (Compound 3a) HepG2 (Liver)Most powerful[2]
A549 (Lung)Most powerful[2]
MCF-7 (Breast)Most powerful[2]
5-Bromobrassinin B16-F10 melanomaSuppressed growth[3]

Note: "Most powerful" indicates that the compound showed the highest activity among the tested derivatives, though specific IC50 values were not provided in the snippet.[2] Further investigation would be needed for precise quantitative comparison.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-bromoindole analogs.

In Vitro Cell Viability (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1][3]

  • Compound Treatment: The cells are then exposed to various concentrations of the 5-bromoindole derivatives, typically ranging from 0.01 to 10 µmol/L, for a specified period, such as 72 hours.[1]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V)

This assay is used to detect programmed cell death (apoptosis).

  • Cell Treatment: Cancer cells are treated with the 5-bromoindole analog (e.g., FBA-TPQ) for a designated time.[1]

  • Cell Staining: The cells are harvested and stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and a fluorescent DNA-binding dye like propidium iodide (PI) to identify necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, apoptotic, and necrotic cells.[1]

Signaling Pathway and Mechanism of Action

Several 5-bromoindole derivatives exert their anticancer effects by targeting key oncogenic signaling pathways. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is crucial for cell proliferation and is often hyperactivated in many cancers.[4]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Bromoindole 5-Bromoindole Analog Bromoindole->EGFR Inhibits Tyrosine Kinase Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Apoptosis Apoptosis P_EGFR->Apoptosis Arrest Cell Cycle Arrest P_EGFR->Arrest Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

Caption: Inhibition of EGFR signaling by 5-bromoindole analogs.

Certain novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity by inhibiting EGFR tyrosine kinase.[2][4] This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. The ultimate outcome of this inhibition is the induction of cell cycle arrest and apoptosis.[2][4]

Another mechanism of action for some 5-bromoindole derivatives is the disruption of the mitotic spindle, which is essential for cell division.[4] This interference with microtubule dynamics prevents cancer cell proliferation and invasion.[4] Furthermore, compounds like 2-NPHC have been shown to exhibit anti-angiogenic properties by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).[1]

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2,3-diphenyl-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2,3-diphenyl-1H-indole, a halogenated indole derivative.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask). Use in a well-ventilated area or under a chemical fume hood.[1]
Body Protection Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.
Foot Protection Closed-toe shoes with non-slip soles.

Step-by-Step Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[3] Improper disposal can lead to environmental contamination and potential health risks. The following step-by-step procedure outlines the correct disposal process.

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[3] Mixing these waste types can complicate the disposal process and increase costs.

  • Container Selection: Use a designated, properly labeled, and sealable container specifically for halogenated organic waste. The container must be compatible with the chemical to prevent leaks or reactions.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and a full list of its chemical contents, including "this compound." Avoid using abbreviations.

  • Collection of Waste:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container. Minimize the generation of dust.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and absorbent pads, must also be placed in the hazardous waste container.

    • Solutions: Absorb solutions containing the compound with an inert, non-combustible material like diatomite or universal binders before placing it in the container.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste. The primary method for disposing of this type of waste is typically incineration at a regulated facility.

Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove any potential sources of ignition from the spill area.

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb and Collect: For small spills, absorb the material with an inert substance and place it in the designated hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, such as alcohol, and dispose of all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_procedure Disposal Procedure Start Identify Waste as This compound IsContaminated Is it pure substance or contaminated material? Start->IsContaminated Segregate Segregate as Halogenated Organic Waste IsContaminated->Segregate Both Collect Collect in Designated Labeled Container Segregate->Collect Store Store Securely in Ventilated Area Collect->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.